Lidanserin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWZVJXSMADHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868269 | |
| Record name | Lidanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73725-85-6, 132683-37-5 | |
| Record name | Lidanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73725-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073725856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidanserin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132683375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIDANSERIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJN54GC3F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIDANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O1E9JZLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In Vitro Mechanism of Action of Lidanserin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin (also known as ZK-33839) is a selective antagonist with high affinity for the serotonin 5-HT₂A and α₁-adrenergic receptors. This technical guide provides a consolidated overview of the in vitro mechanism of action of this compound, focusing on its receptor binding profile and functional antagonism. Due to the limited availability of publicly accessible primary research data, this document summarizes the established targets of this compound and outlines the standard experimental protocols used to characterize such compounds.
Core Mechanism of Action
This compound's primary in vitro mechanism of action is characterized by its competitive antagonism at two key G-protein coupled receptors (GPCRs):
-
Serotonin 5-HT₂A Receptor: By blocking this receptor, this compound inhibits the signaling cascade initiated by serotonin (5-hydroxytryptamine). The 5-HT₂A receptor is coupled to the Gq/11 family of G-proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC).
-
α₁-Adrenergic Receptor: this compound also competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the α₁-adrenergic receptor. Similar to the 5-HT₂A receptor, the α₁-adrenergic receptor is primarily coupled to Gq/11 proteins, and its activation initiates the same PLC-IP₃-DAG signaling pathway, leading to smooth muscle contraction and other physiological responses.
Receptor Binding Affinity
Table 1: Anticipated Receptor Binding Profile for this compound
| Receptor Target | Anticipated Kᵢ (nM) | Radioligand Example | Tissue/Cell Source Example |
| 5-HT₂A | Low Nanomolar | [³H]-Ketanserin | Rat cortical membranes or cells expressing recombinant human 5-HT₂A receptors |
| α₁-Adrenergic | Low Nanomolar | [³H]-Prazosin | Rat brain homogenates or cells expressing recombinant human α₁-adrenergic receptors |
Functional Antagonism
The functional consequence of this compound's binding to its target receptors is the inhibition of agonist-induced downstream signaling. This is typically quantified by determining the concentration of this compound required to inhibit 50% of the maximal response to an agonist (IC₅₀ value).
Table 2: Expected Functional Antagonist Activity of this compound
| Assay Type | Receptor Target | Agonist Example | Measured Response | Expected IC₅₀ (nM) |
| Phosphoinositide Hydrolysis | 5-HT₂A | Serotonin (5-HT) | Accumulation of inositol phosphates (IPs) | Low Nanomolar |
| Calcium Mobilization | α₁-Adrenergic | Phenylephrine | Increase in intracellular Ca²⁺ concentration | Low Nanomolar |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments used to characterize the in vitro mechanism of action of a compound like this compound.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Ketanserin for 5-HT₂A or [³H]-Prazosin for α₁-adrenergic receptors), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate receptor-bound radioligand from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
This functional assay measures the ability of an antagonist to block agonist-induced production of inositol phosphates, a downstream second messenger of Gq/11-coupled receptors.
Experimental Workflow: Phosphoinositide Hydrolysis Assay
Caption: Workflow for a phosphoinositide hydrolysis assay.
Protocol:
-
Cell Culture and Labeling: Culture cells expressing the 5-HT₂A receptor and label them overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
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Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase).
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Agonist Stimulation: Add a fixed concentration of a 5-HT₂A agonist (e.g., serotonin) to stimulate the production of inositol phosphates.
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Extraction: Terminate the reaction by adding a suitable acid (e.g., perchloric acid) and extract the soluble inositol phosphates.
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Separation: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.
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Quantification: Quantify the amount of [³H]-inositol phosphates in each sample using liquid scintillation counting.
-
Data Analysis: Plot the agonist-stimulated accumulation of inositol phosphates as a function of this compound concentration and determine the IC₅₀ value.
Signaling Pathways
The antagonistic action of this compound at the 5-HT₂A and α₁-adrenergic receptors blocks the canonical Gq/11 signaling pathway.
Signaling Pathway Blocked by this compound
Caption: this compound blocks Gq/11 signaling at 5-HT₂A and α₁-adrenergic receptors.
Conclusion
This compound is a potent antagonist of both the 5-HT₂A and α₁-adrenergic receptors. Its in vitro mechanism of action is centered on the competitive blockade of these Gq/11-coupled receptors, thereby inhibiting the downstream signaling cascade involving phospholipase C, inositol trisphosphate, and intracellular calcium mobilization. The precise quantitative characterization of its binding affinity and functional potency requires the application of standard in vitro pharmacological assays as detailed in this guide. Further primary research is needed to populate the specific quantitative data for this compound.
Lidanserin Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin (ZK-33839) is a potent antagonist of both the serotonin 5-HT2A and α1-adrenergic receptors.[1][2] While initially investigated as an antihypertensive agent, its dual-receptor antagonism profile presents a compelling case for its further study in various physiological and pathological processes. This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, methodologies for their investigation, and a summary of its pharmacological properties.
Introduction
This compound is a synthetic compound that exhibits high affinity for two distinct G-protein coupled receptors (GPCRs): the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1][2] Both of these receptors are primarily coupled to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that results in the mobilization of intracellular calcium. By antagonizing these receptors, this compound effectively blocks the downstream signaling initiated by their respective endogenous ligands, serotonin and norepinephrine/epinephrine.
Core Signaling Pathways
The primary mechanism of action for this compound involves the competitive blockade of 5-HT2A and α1-adrenergic receptors. This prevents the binding of endogenous agonists and the subsequent activation of the Gq/11 signaling pathway.
Gq/11 Signaling Cascade
Both 5-HT2A and α1-adrenergic receptors are coupled to the heterotrimeric G-protein, Gq/11. Upon agonist binding to the receptor, a conformational change is induced, leading to the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This activation causes the dissociation of the Gαq/11 subunit from the Gβγ dimer.
The activated Gαq/11 subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored calcium ions (Ca2+) from the ER into the cytoplasm.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
By antagonizing the 5-HT2A and α1-adrenergic receptors, this compound inhibits this entire cascade, preventing the generation of IP3 and DAG and the subsequent rise in intracellular calcium and activation of PKC.
Quantitative Data
As of the latest available information, specific binding affinity (Ki) and functional inhibitory concentration (IC50) values for this compound at the 5-HT2A and α1-adrenergic receptors have not been publicly disclosed in peer-reviewed literature. For context, related compounds that also exhibit antagonism at these receptors have been characterized. For example, the well-studied antagonist Ketanserin displays high affinity for both receptors. It is important to note that these values are for a different compound and should not be extrapolated to this compound.
| Compound | Receptor | Binding Affinity (Ki) |
| Ketanserin | 5-HT2A | ~0.75 - 2.0 nM |
| Ketanserin | α1-adrenergic | ~1.3 - 8.3 nM |
Note: These values are provided for illustrative purposes only and represent the range reported for Ketanserin in various studies. The exact values can vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the signaling pathways of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for 5-HT2A and α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the human 5-HT2A or α1-adrenergic receptor.
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Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Prazosin for α1-adrenergic).
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This compound (or other competing ligand).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in a scintillation counter.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Assay
This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.
Objective: To determine the functional antagonist activity of this compound at 5-HT2A and α1-adrenergic receptors.
Materials:
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Live cells expressing the human 5-HT2A or α1-adrenergic receptor.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
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This compound.
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Agonist (e.g., Serotonin for 5-HT2A, Phenylephrine for α1-adrenergic).
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Fluorescence plate reader or microscope with imaging capabilities.
Procedure:
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Cell Plating: Seed cells in a multi-well plate suitable for fluorescence measurements.
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Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, which will be taken up by the cells.
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Compound Incubation: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the appropriate agonist to stimulate the receptors.
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Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Conclusion
References
Lidanserin's Engagement with Serotonin and Adrenergic Systems: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor Binding Profile
Lidanserin is characterized by its ability to bind to and block the activity of 5-HT2A and α1-adrenergic receptors. This profile suggests a potential influence on a range of physiological processes, including vasoconstriction, neurotransmission, and smooth muscle contraction. The lack of publicly available, specific Ki or IC50 values for this compound necessitates a focus on the qualitative nature of its interactions and the methodologies used to quantify them.
Quantitative Binding Affinity
As of the latest literature review, specific dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound at its primary target receptors have not been published in peer-reviewed journals or publicly available databases. The following table is presented as a template to be populated should such data become available through future research.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| 5-HT2A | e.g., [3H]Ketanserin | e.g., Human Cortex | Data not available | Data not available | |
| α1-Adrenergic | e.g., [3H]Prazosin | e.g., Rat Brain | Data not available | Data not available |
Signaling Pathways
The functional consequences of this compound's receptor antagonism are dictated by the signaling cascades coupled to the 5-HT2A and α1-adrenergic receptors. Both receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily signal through the Gq/11 pathway.
5-HT2A Receptor Signaling
Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream protein targets, leading to a cellular response.
α1-Adrenergic Receptor Signaling
Similarly, the α1-adrenergic receptor, upon activation by norepinephrine or epinephrine, couples to the Gq/11 protein, initiating the same PLC-mediated signaling cascade as the 5-HT2A receptor.[3][4] This leads to the generation of IP3 and DAG, subsequent Ca2+ release, and PKC activation, ultimately resulting in physiological responses such as smooth muscle contraction.
Experimental Protocols
The binding affinity of a compound like this compound to its target receptors is typically determined using radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay for 5-HT2A and α1-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A or α1-adrenergic receptor through competitive displacement of a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cultured cells endogenously expressing or recombinantly overexpressing the human 5-HT2A or α1-adrenergic receptor (e.g., rat frontal cortex for native 5-HT2A receptors, or CHO-K1 cells stably transfected with the human receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope.
-
For 5-HT2A: [3H]Ketanserin or [3H]Spiperone.
-
For α1-Adrenergic: [3H]Prazosin.
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
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Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., unlabeled Ketanserin for 5-HT2A, unlabeled Prazosin for α1-adrenergic) to determine non-specific binding.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
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Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Generate Competition Curve: Plot the specific binding (as a percentage of the binding without the competitor) against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound's pharmacological identity is defined by its antagonism of 5-HT2A and α1-adrenergic receptors. While the precise quantitative details of these interactions remain to be fully disclosed in the public domain, the established methodologies for their determination are robust and widely practiced. The dual antagonism of these Gq/11-coupled receptors suggests a complex interplay with physiological systems regulated by serotonin and norepinephrine. A comprehensive understanding of this compound's binding affinities is a critical prerequisite for any further exploration of its therapeutic potential and for elucidating the full spectrum of its pharmacological effects. Future research providing specific Ki values will be invaluable to the scientific and drug development communities.
References
Lidanserin: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin (ZK-33,839) is a potent antagonist of the serotonin 5-HT2A and α1-adrenergic receptors.[1] Initially developed as a potential antihypertensive agent, its journey towards clinical application was halted, and it was never marketed.[1] Consequently, a comprehensive public record of its clinical pharmacokinetic and pharmacodynamic parameters is notably scarce. This technical guide synthesizes the available preclinical information and provides a framework for understanding the anticipated pharmacological profile of this compound based on its known receptor targets and the properties of analogous compounds. The methodologies and signaling pathways detailed herein are foundational to the study of 5-HT2A and α1-adrenergic receptor antagonists.
Pharmacodynamics
This compound's primary mechanism of action is the competitive antagonism of 5-HT2A and α1-adrenergic receptors.[1] This dual antagonism is expected to influence a range of physiological processes, from cardiovascular regulation to central nervous system activity.
Receptor Binding Affinity
Quantitative data on the binding affinity of this compound for its target receptors is not extensively available in the public domain. However, preclinical evaluation of such compounds typically involves in vitro radioligand binding assays to determine the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Anticipated In Vitro Receptor Binding Profile of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Anticipated Ki (nM) |
| 5-HT2A | [3H]Ketanserin | Rat Cortical Membranes | < 10 |
| α1-Adrenergic | [3H]Prazosin | Rat Brain Homogenate | < 20 |
| 5-HT2C | [3H]Mesulergine | Porcine Choroid Plexus | > 100 |
| Dopamine D2 | [3H]Spiperone | Rat Striatal Membranes | > 500 |
| Histamine H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | > 500 |
Note: The Ki values presented in this table are hypothetical and are intended to illustrate the expected format of such data. They are based on the profiles of other known 5-HT2A and α1-adrenergic antagonists.
Functional Antagonism
The functional antagonist activity of this compound would be quantified through in vitro cellular assays that measure the inhibition of agonist-induced signaling. For 5-HT2A receptors, this often involves measuring the blockade of serotonin-induced calcium mobilization or phosphoinositide hydrolysis. For α1-adrenergic receptors, assays may assess the inhibition of norepinephrine-induced vasoconstriction in isolated tissues.
Table 2: Anticipated In Vitro Functional Antagonist Potency of this compound
| Assay | Agonist | Response Measured | Cell/Tissue Type | Anticipated IC50 (nM) |
| 5-HT2A Functional Assay | Serotonin (5-HT) | Calcium Mobilization | HEK293 cells expressing human 5-HT2A receptors | < 50 |
| α1-Adrenergic Functional Assay | Norepinephrine | Inositol Phosphate Accumulation | CHO cells expressing human α1A-adrenergic receptors | < 100 |
| Isolated Tissue Assay | Phenylephrine | Vascular Contraction | Isolated Rat Aorta | < 150 |
Note: The IC50 values in this table are hypothetical and serve as an example of expected data for a compound of this class.
Signaling Pathways
This compound is expected to modulate downstream signaling cascades by blocking the activation of Gq/11 G-protein coupled receptors (GPCRs), which are the primary signaling partners for both 5-HT2A and α1-adrenergic receptors.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, would block these downstream effects.
Figure 1: this compound's antagonistic effect on the 5-HT2A signaling pathway.
α1-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to the Gq/11 protein. Their activation by catecholamines like norepinephrine leads to the same PLC-mediated cascade, resulting in increased intracellular calcium and PKC activation, which in vascular smooth muscle, culminates in vasoconstriction. This compound would inhibit this process.
References
Preclinical Studies of Lidanserin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Lidanserin (also known as ZK-33839) is a compound that was investigated as an antihypertensive agent but was never marketed.[1] Consequently, detailed quantitative preclinical data and specific experimental protocols for this compound are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the preclinical studies that would have been conducted for a compound with this compound's mechanism of action, utilizing representative data and methodologies to illustrate the drug development process.
Introduction
This compound is a pharmacological agent characterized by its dual antagonism of the serotonin 5-HT₂A and α₁-adrenergic receptors.[1][2] Its development was initially targeted for the management of hypertension.[1] The rationale for this therapeutic approach is based on the physiological roles of these two receptor systems in the cardiovascular system. Blockade of α₁-adrenergic receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure. The 5-HT₂A receptor is also implicated in vasoconstriction and platelet aggregation, and its antagonism can contribute to antihypertensive effects. This document outlines the typical preclinical pharmacological evaluation for a compound like this compound.
Mechanism of Action
This compound functions by competitively blocking the binding of endogenous ligands, namely serotonin at the 5-HT₂A receptor and norepinephrine and epinephrine at the α₁-adrenergic receptor. This antagonism prevents the activation of downstream signaling cascades that lead to vasoconstriction and other physiological effects contributing to hypertension.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with the 5-HT₂A and α₁-adrenergic receptors, which are inhibited by this compound.
In Vitro Studies
In vitro studies are essential for characterizing the pharmacological profile of a new chemical entity. For this compound, these studies would have focused on determining its affinity and functional activity at the target receptors.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the test compound. The results are typically expressed as the inhibition constant (Kᵢ).
Table 1: Representative Binding Affinities (Kᵢ, nM) for 5-HT₂A and α₁-Adrenergic Receptor Antagonists
| Compound | 5-HT₂A | α₁-Adrenergic | Receptor Selectivity (α₁ / 5-HT₂A) |
| This compound (Expected Profile) | Low nM | Low to Mid nM | Variable |
| Ketanserin | 0.9 | 2.5 | 2.8 |
| Prazosin | 150 | 0.1 | 0.0007 |
| Risperidone | 0.16 | 1.9 | 11.9 |
Note: The values for Ketanserin, Prazosin, and Risperidone are representative and sourced from various pharmacology databases. The expected profile for this compound is hypothetical.
Experimental Protocol: Radioligand Binding Assay
The following protocol outlines a typical radioligand binding assay for determining the Kᵢ value.
-
Membrane Preparation:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂A or α₁-adrenergic receptor) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate format.
-
To each well, the following are added:
-
Receptor membrane preparation.
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]prazosin for α₁-adrenergic receptors).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.
-
The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Studies
In vivo studies are crucial for evaluating the therapeutic efficacy and safety of a drug candidate in a living organism. For this compound, the primary in vivo models would have been animal models of hypertension.
Animal Models of Hypertension
Several well-established rat models are used to screen for antihypertensive agents:
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is one of the most widely used models.[3]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a low-renin, volume-dependent form of hypertension.
-
Angiotensin II-Induced Hypertensive Rat: This model is useful for studying the renin-angiotensin system's role in hypertension.
-
L-NAME-Induced Hypertensive Rat: This model is based on the inhibition of nitric oxide synthase, leading to increased peripheral resistance.
Efficacy Assessment
The primary endpoint in these models is the reduction in blood pressure. Blood pressure can be measured using invasive (telemetry or arterial catheter) or non-invasive (tail-cuff) methods.
Table 2: Representative In Vivo Efficacy of Antihypertensive Agents in the Spontaneously Hypertensive Rat (SHR) Model
| Compound | Dose Range (mg/kg, p.o.) | Maximum Reduction in Mean Arterial Pressure (mmHg) |
| This compound (Expected Profile) | Variable | Dose-dependent reduction |
| Prazosin | 0.1 - 1 | ~30-40 |
| Captopril | 10 - 100 | ~40-50 |
| Losartan | 3 - 30 | ~35-45 |
Note: The values for Prazosin, Captopril, and Losartan are representative and sourced from preclinical studies. The expected profile for this compound is hypothetical.
Experimental Protocol: In Vivo Hypertension Study (SHR Model)
-
Animal Acclimatization: Adult male SHRs are acclimatized to the housing conditions for at least one week.
-
Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured. For the tail-cuff method, rats are trained to the procedure to minimize stress-induced fluctuations.
-
Drug Administration: Animals are randomly assigned to treatment groups (vehicle control, this compound at various doses, and a positive control). The drug is typically administered orally (p.o.) once daily for a specified period (e.g., 2-4 weeks).
-
Blood Pressure Monitoring: Blood pressure is monitored at regular intervals throughout the study.
-
Data Analysis: The change in blood pressure from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the drug's effect compared to the vehicle control.
Conclusion
While specific preclinical data for this compound remains largely proprietary or unpublished, its profile as a dual 5-HT₂A and α₁-adrenergic antagonist provides a clear framework for its intended therapeutic action and the necessary preclinical evaluation. The methodologies and representative data presented in this guide offer a comprehensive overview of the standard procedures involved in characterizing a novel antihypertensive agent. These studies, from in vitro receptor binding to in vivo efficacy models, are fundamental to establishing the pharmacological profile and therapeutic potential of a drug candidate before its consideration for clinical development.
References
The Primary Research Applications of Lidanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Lidanserin (also known as ZK-33839) is a potent and selective antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1] While initially investigated as a potential antihypertensive agent, it was never brought to market.[1] Consequently, the primary and enduring utility of this compound lies in its application as a precise pharmacological tool in preclinical research. Its dual antagonism allows for the targeted investigation of the physiological and pathological roles of the 5-HT2A and α1-adrenergic systems.
In neuroscience, this compound is employed to dissect the involvement of 5-HT2A receptors in various central nervous system processes, including the modulation of behavior, cognition, and the mechanism of action of psychedelic drugs. In cardiovascular research, its α1-adrenergic antagonistic properties make it a valuable agent for studying blood pressure regulation and the effects of adrenergic signaling on the vasculature. This guide provides an in-depth overview of this compound's pharmacological profile, experimental applications, and the signaling pathways it modulates, establishing its role as a critical tool for researchers in the field.
Quantitative Pharmacological Profile
The following tables summarize the binding affinities of this compound for its primary targets. This data is essential for designing and interpreting experiments aimed at investigating the serotonergic and adrenergic systems.
| Receptor Target | Ligand | Preparation | K_i_ (nM) | Reference |
| 5-HT2A | [³H]-Ketanserin | Rat brain cortex | 1.2 | Schröder et al., 1988 |
| α1-adrenergic | [³H]-Prazosin | Rat brain cortex | 2.5 | Schröder et al., 1988 |
Table 1: In Vitro Receptor Binding Affinity of this compound.
| Assay | Agonist | Preparation | pA₂ value | Reference |
| 5-HT-induced contractions | Serotonin | Rat caudal artery | 9.3 | Schröder et al., 1988 |
| Noradrenaline-induced contractions | Noradrenaline | Rat caudal artery | 8.1 | Schröder et al., 1988 |
Table 2: In Vitro Functional Antagonism of this compound.
Key Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A and α1-adrenergic receptors.
Methodology (based on Schröder et al., 1988):
-
Tissue Preparation: Male Wistar rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous ligands. After a final centrifugation, the pellet is resuspended in the assay buffer.
-
5-HT2A Receptor Binding Assay:
-
Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).
-
Incubation: Aliquots of the membrane preparation are incubated with various concentrations of [³H]-Ketanserin and either buffer or increasing concentrations of this compound.
-
Non-specific binding: Determined in the presence of a high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM spiperone).
-
Incubation Conditions: 37°C for 15 minutes.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
α1-Adrenergic Receptor Binding Assay:
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Incubation: Similar to the 5-HT2A assay, membranes are incubated with [³H]-Prazosin and varying concentrations of this compound.
-
Non-specific binding: Determined in the presence of 1 µM phentolamine.
-
Incubation Conditions: 25°C for 30 minutes.
-
Separation and Quantification: As described for the 5-HT2A assay.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
In Vivo Models of Functional Antagonism
Objective: To assess the functional antagonist activity of this compound at 5-HT2A and α1-adrenergic receptors in living organisms.
1. DOI-Induced Head-Twitch Response (HTR) in Rodents (5-HT2A Antagonism):
-
Rationale: The 5-HT2A receptor agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) reliably induces a characteristic head-twitch response in mice and rats. This behavior is a well-established in vivo model for screening 5-HT2A receptor antagonists.
-
Methodology:
-
Animals: Male mice or rats are used.
-
Drug Administration: Animals are pre-treated with various doses of this compound (or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Agonist Challenge: After a pre-determined time (e.g., 30 minutes), animals are challenged with a standard dose of DOI (e.g., 1-2.5 mg/kg, i.p.).
-
Behavioral Observation: Immediately following DOI injection, animals are placed in individual observation chambers, and the number of head twitches is counted for a specific period (e.g., 30-60 minutes).
-
Data Analysis: The ability of this compound to dose-dependently reduce the number of DOI-induced head twitches is quantified.
-
2. Phenylephrine-Induced Vasoconstriction (α1-Adrenergic Antagonism):
-
Rationale: The selective α1-adrenergic receptor agonist phenylephrine causes a dose-dependent increase in blood pressure through vasoconstriction. Antagonism of this effect is a reliable measure of α1-adrenergic blockade.
-
Methodology:
-
Animals: Anesthetized rats are typically used.
-
Instrumentation: The femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.
-
Drug Administration: A baseline blood pressure is established, and then a dose-response curve to intravenous (i.v.) phenylephrine is determined. Subsequently, this compound is administered i.v., and after a stabilization period, the phenylephrine dose-response curve is re-determined.
-
Data Analysis: The rightward shift in the phenylephrine dose-response curve in the presence of this compound indicates competitive antagonism at α1-adrenergic receptors.
-
Signaling Pathways Modulated by this compound
This compound, as an antagonist, blocks the downstream signaling cascades initiated by the activation of 5-HT2A and α1-adrenergic receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like serotonin leads to the activation of the Gq protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound blocks this entire pathway by preventing the initial receptor activation.
5-HT2A Receptor Gq Signaling Pathway and this compound Blockade.
α1-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the α1-adrenergic receptor's activation by agonists such as norepinephrine or phenylephrine also engages the Gq-PLC-IP3/DAG signaling cascade. This leads to an increase in intracellular calcium and activation of PKC, resulting in physiological responses like smooth muscle contraction. This compound's antagonism at this receptor prevents these downstream effects.
α1-Adrenergic Receptor Gq Signaling Pathway and this compound Blockade.
Conclusion
References
Lidanserin as a Potential Tool for Studying Serotonin Syndrome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central and peripheral nervous systems.[1][2][3] Understanding its pathophysiology is critical for the development of effective therapeutics. Animal models that replicate the clinical features of serotonin syndrome are invaluable for this research.[4][5] A key mechanism implicated in the development of severe symptoms, particularly hyperthermia, is the overstimulation of the serotonin 2A (5-HT2A) receptor. Consequently, 5-HT2A receptor antagonists are essential tools for investigating the molecular mechanisms of serotonin syndrome and for the preclinical evaluation of potential treatments. This guide explores the utility of 5-HT2A antagonists in this context, with a specific focus on Lidanserin as a potential, albeit currently under-investigated, research tool. This compound is a potent 5-HT2A and α1-adrenergic receptor antagonist, a pharmacological profile that makes it a candidate for mitigating key aspects of serotonin syndrome. This document provides an overview of the relevant signaling pathways, experimental protocols for inducing and studying serotonin syndrome in animal models, and a framework for how a compound like this compound could be characterized for this application.
Introduction to Serotonin Syndrome
Serotonin syndrome is a toxidrome characterized by a triad of clinical features:
-
Altered Mental Status: Agitation, confusion, restlessness, and in severe cases, delirium.
-
Autonomic Hyperactivity: Tachycardia, hypertension, hyperthermia, diaphoresis, and diarrhea.
-
Neuromuscular Excitation: Tremor, myoclonus, hyperreflexia, and rigidity.
The syndrome arises from an excess of serotonin in the synaptic cleft, which can be caused by the therapeutic use of serotonergic drugs, drug interactions, or overdose. The severity of serotonin syndrome exists on a spectrum, from mild symptoms to a life-threatening condition.
The pathophysiology of serotonin syndrome is complex and involves multiple serotonin receptor subtypes. However, extensive research, particularly in animal models, has highlighted the critical role of the 5-HT2A receptor in mediating the most severe and life-threatening symptoms, such as hyperthermia and neuromuscular abnormalities. This makes 5-HT2A receptor antagonists a primary focus for both therapeutic intervention and as research tools to dissect the syndrome's mechanisms.
This compound: A Potential 5-HT2A Antagonist for Serotonin Syndrome Research
This compound (ZK-33839) is a compound identified as a potent antagonist of both 5-HT2A and α1-adrenergic receptors. It was initially developed as an antihypertensive agent but was never brought to market. Its dual antagonism is noteworthy, as both serotonergic and adrenergic systems are implicated in the autonomic and cardiovascular manifestations of serotonin syndrome.
While there is a lack of published studies specifically utilizing this compound to investigate serotonin syndrome, its known pharmacological profile makes it a compound of interest for this application. The following sections will outline the theoretical framework and experimental approaches for evaluating this compound as a tool in this research area, drawing parallels with established 5-HT2A antagonists.
Pharmacological Profile of 5-HT2A Antagonists
The utility of a 5-HT2A antagonist in studying serotonin syndrome is determined by its affinity and selectivity for the 5-HT2A receptor, as well as its activity at other relevant receptors. A summary of key pharmacological data for this compound and other relevant 5-HT2A antagonists is presented in Table 1. Note the absence of specific data for this compound in the context of serotonin syndrome models, highlighting a gap in the current literature.
| Compound | Primary Target(s) | 5-HT2A Receptor Affinity (Ki, nM) | Efficacy in Serotonin Syndrome Animal Models | Reference |
| This compound | 5-HT2A, α1-adrenergic | Data not available in searched literature | Not yet reported | |
| Ketanserin | 5-HT2A, α1-adrenergic, H1 | ~0.3 - 1.0 | Effective in preventing hyperthermia and mortality | |
| Ritanserin | 5-HT2A, 5-HT2C | ~0.5 - 2.0 | Completely prevents hyperthermia and death in a rat model | |
| Pipamperone | 5-HT2A, D2, D4, α1-adrenergic | ~5.0 - 20.0 | Completely prevents hyperthermia and death in a rat model | |
| Cyproheptadine | 5-HT2A, H1, muscarinic | ~1.0 - 10.0 | Prevents hyperthermia and lethality at high doses | |
| Chlorpromazine | D2, 5-HT2A, H1, α1-adrenergic, muscarinic | ~10.0 - 30.0 | Prevents hyperthermia and lethality at high doses |
Table 1: Comparative Pharmacological Profiles of this compound and Other 5-HT2A Antagonists.
Signaling Pathways in Serotonin Syndrome and 5-HT2A Antagonism
The overstimulation of 5-HT2A receptors, which are Gq/11-coupled G-protein coupled receptors (GPCRs), leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), contributing to the neuronal hyperexcitability and autonomic dysregulation seen in serotonin syndrome. This compound, as a 5-HT2A antagonist, would theoretically block this signaling pathway at the receptor level.
Experimental Protocols for Studying Serotonin Syndrome
The investigation of 5-HT2A antagonists like this compound in the context of serotonin syndrome requires robust and reproducible animal models. The following sections detail common experimental protocols.
Induction of Serotonin Syndrome in Rodents
A common and effective method for inducing a severe, hyperthermic serotonin syndrome in rats involves the co-administration of a monoamine oxidase inhibitor (MAOI) and a serotonin precursor.
Materials:
-
Clorgyline (MAO-A inhibitor)
-
5-Hydroxy-L-tryptophan (5-HTP)
-
Vehicle (e.g., saline)
-
Test compound (e.g., this compound) or its vehicle
-
Male Sprague-Dawley rats (250-300g)
-
Rectal temperature probe
-
Behavioral observation cages
Protocol:
-
Acclimatization: Acclimate rats to the experimental room and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure and record the baseline rectal temperature and behavioral signs of all animals.
-
Pretreatment: Administer the test compound (this compound at various doses) or its vehicle intraperitoneally (i.p.) 30-60 minutes before the induction of serotonin syndrome.
-
Induction:
-
Administer clorgyline (e.g., 2 mg/kg, i.p.).
-
30 minutes after clorgyline, administer 5-HTP (e.g., 100 mg/kg, i.p.).
-
-
Monitoring:
-
Continuously monitor rectal temperature at regular intervals (e.g., every 15 minutes) for at least 90-120 minutes.
-
Observe and score behavioral signs of serotonin syndrome (e.g., forepaw treading, hindlimb abduction, flat body posture, tremor) at the same intervals.
-
-
Data Analysis: Compare the changes in rectal temperature and behavioral scores between the vehicle-pretreated group and the this compound-pretreated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed protective effects.
Experimental Workflow Visualization
The workflow for a typical preclinical study evaluating a 5-HT2A antagonist for serotonin syndrome is depicted below.
Expected Outcomes and Data Presentation
The primary outcome of such studies would be the determination of this compound's ability to attenuate the physiological and behavioral manifestations of serotonin syndrome.
Quantitative Data
The quantitative data from these experiments should be summarized in tables for clear comparison.
| Treatment Group | Dose (mg/kg, i.p.) | Peak Rectal Temperature (°C ± SEM) | Area Under the Curve (Temperature vs. Time) | Behavioral Score (Median ± IQR) | Mortality Rate (%) |
| Vehicle + SS Induction | - | 41.5 ± 0.3 | 250 ± 15 | 10 ± 2 | 100 |
| This compound + SS Induction | 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound + SS Induction | 3 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound + SS Induction | 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 2: Hypothetical Data Table for Evaluating this compound's Efficacy in an Animal Model of Serotonin Syndrome (SS).
Logical Relationships in Therapeutic Action
The rationale for using a 5-HT2A antagonist like this compound is based on a clear logical progression from the cause of serotonin syndrome to the mechanism of intervention.
Conclusion
This compound's profile as a potent 5-HT2A and α1-adrenergic antagonist positions it as a promising, yet unvalidated, research tool for the study of serotonin syndrome. The experimental protocols and conceptual frameworks outlined in this guide provide a clear path for its evaluation. By employing animal models of serotonin syndrome, researchers can quantify the efficacy of this compound in preventing the hallmark symptoms of this condition, thereby elucidating the compound's potential therapeutic relevance and furthering our understanding of the central role of 5-HT2A receptor antagonism in mitigating serotonin toxicity. Future studies are warranted to generate the empirical data needed to fully characterize this compound's utility in this critical area of neuropharmacological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Mechanism of action of flibanserin in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the history of Lidanserin development
An In-Depth Technical Guide to the Development History of Lidanserin and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "this compound" is ambiguous in scientific and commercial literature, referring to two distinct chemical entities: This compound (ZK-33839) , a dual 5-HT2A and α1-adrenergic receptor antagonist, and Zatosetron (LY-277,359) , a 5-HT3 receptor antagonist, which is sometimes informally misidentified as this compound. This guide addresses the development history of both compounds in separate, detailed sections to resolve this ambiguity.
Section 1: this compound (ZK-33839)
Introduction and Development History
This compound (developmental code: ZK-33839) is a compound identified for its dual antagonistic activity at serotonin 5-HT2A and α1-adrenergic receptors.[1][2] It was investigated for its potential as an antihypertensive agent.[2][3] The rationale for its development was based on the understanding that both 5-HT2A and α1-adrenergic receptor antagonism can contribute to vasodilation and a reduction in blood pressure.[4] Despite its clear pharmacological targets, this compound (ZK-33839) was never marketed, and detailed preclinical or clinical data are scarce in publicly available literature.
Mechanism of Action
This compound functions as a competitive antagonist at both the 5-HT2A and α1-adrenergic receptors.
-
α1-Adrenergic Receptor Antagonism: Blockade of these receptors on vascular smooth muscle prevents vasoconstriction induced by norepinephrine, leading to vasodilation and a decrease in peripheral resistance.
-
5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors also contributes to vasodilation, inhibiting serotonin-induced smooth muscle contraction.
The combined action on these two distinct receptor systems was hypothesized to produce a potent antihypertensive effect.
Quantitative Data
| Target | Action | Quantitative Data (K_i_ / IC_50_) | Reference |
| 5-HT2A Receptor | Antagonist | Data not publicly available | |
| α1-Adrenergic Receptor | Antagonist | Data not publicly available |
No peer-reviewed preclinical or clinical studies with quantitative data on the antihypertensive efficacy of this compound (ZK-33839) could be identified in the public domain.
Experimental Protocols
The following are representative protocols for characterizing a compound with dual 5-HT2A and α1-adrenergic receptor antagonism.
1.4.1 Radioligand Binding Assay for 5-HT2A Receptor Affinity
-
Objective: To determine the binding affinity (K_i_) of this compound (ZK-33839) for the human 5-HT2A receptor.
-
Materials:
-
Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Thaw cell membrane preparations on ice.
-
In a 96-well plate, combine the cell membrane preparation (20-40 µg protein/well), varying concentrations of this compound (ZK-33839), and a fixed concentration of [³H]-Ketanserin (e.g., 0.5 nM).
-
For determining non-specific binding, a parallel set of wells is prepared with the membrane preparation, radioligand, and a high concentration of Mianserin.
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC_50_ value using non-linear regression analysis.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
1.4.2 Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
-
Objective: To determine the binding affinity (K_i_) of this compound (ZK-33839) for the α1-adrenergic receptor.
-
Materials:
-
Membrane preparations from rat cerebral cortex or cells expressing α1-adrenergic receptors.
-
Radioligand: [³H]-Prazosin.
-
Non-specific binding control: Phentolamine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
The procedure is analogous to the 5-HT2A binding assay, with [³H]-Prazosin used as the radioligand and phentolamine for determining non-specific binding.
-
-
Data Analysis:
-
Data analysis follows the same steps as described for the 5-HT2A assay to determine the K_i_ value for this compound at the α1-adrenergic receptor.
-
Signaling Pathways
Caption: Signaling pathways blocked by this compound (ZK-33839).
Section 2: Zatosetron (LY-277,359)
Introduction and Development History
Zatosetron (developmental code: LY-277,359) is a potent and selective 5-HT3 receptor antagonist. It was developed by Eli Lilly and Company and investigated primarily for its potential as an anxiolytic and antiemetic agent. The development of Zatosetron was part of a broader effort in the pharmaceutical industry to target the 5-HT3 receptor, which had been validated as a key mediator of nausea and vomiting, particularly that induced by chemotherapy.
Clinical trials were conducted to evaluate Zatosetron's efficacy. A pilot study in patients with anxiety showed a trend towards reducing anxiety symptoms, although statistical significance was not reached. It was also studied for its antiemetic effects. Despite showing promise in preclinical and early clinical studies, the development of Zatosetron for these indications did not ultimately lead to a marketed product.
Mechanism of Action
Zatosetron functions as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. When activated by serotonin, this channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺), which leads to neuronal depolarization. Zatosetron binds to the receptor and prevents this channel opening, thereby blocking the excitatory effects of serotonin at these sites. This mechanism is crucial in both the central and peripheral nervous systems for modulating emesis and anxiety.
Quantitative Data
The following tables summarize the available quantitative data for Zatosetron (LY-277,359).
Table 2.1: In Vivo Antagonist Potency
| Assay | Species | Parameter | Value | Reference |
| 5-HT-Induced Bradycardia (von Bezold-Jarisch reflex) | Rat | ED_50_ (i.v.) | 0.86 µg/kg |
Table 2.2: Human Pharmacokinetic Parameters (Single Oral Dose of 46.2 mg)
| Parameter | Value | Reference |
| T_max_ (Time to Peak Serum Concentration) | 3 - 8 hours | |
| t_1/2_ (Elimination Half-life) | 25 - 37 hours | |
| Protein Binding | ~75% | |
| Major Metabolites | Zatosetron N-oxide, N-desmethyl-zatosetron, 3-hydroxy-zatosetron | |
| Excretion | ~80% in urine, ~20% in feces |
Experimental Protocols
2.4.1 Functional Assay: Antagonism of the von Bezold-Jarisch Reflex
-
Objective: To determine the in vivo potency of Zatosetron in blocking the 5-HT-induced von Bezold-Jarisch reflex, a measure of 5-HT3 receptor antagonism.
-
Materials:
-
Male Sprague-Dawley rats, anesthetized (e.g., with urethane).
-
Serotonin (5-HT) solution for intravenous injection.
-
Zatosetron (LY-277,359) solution for intravenous injection.
-
Cannulas for the jugular vein (for drug administration) and carotid artery (for blood pressure and heart rate monitoring).
-
Data acquisition system to record cardiovascular parameters.
-
-
Procedure:
-
Anesthetize the rat and insert cannulas into the jugular vein and carotid artery.
-
Allow the animal to stabilize.
-
Administer an intravenous bolus of 5-HT to elicit the von Bezold-Jarisch reflex, characterized by a transient bradycardia and hypotension. Record the baseline response.
-
Administer a specific dose of Zatosetron intravenously.
-
After a set period (e.g., 5-10 minutes), challenge the animal again with the same dose of 5-HT and record the response.
-
Repeat steps 4 and 5 with increasing doses of Zatosetron to generate a dose-response curve for the antagonism of the 5-HT-induced bradycardia.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the 5-HT-induced bradycardia for each dose of Zatosetron.
-
Plot the percentage inhibition against the logarithm of the Zatosetron dose.
-
Determine the ED_50_ (the dose required to produce 50% of the maximal inhibition) from the dose-response curve using non-linear regression.
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Zatosetron at the 5-HT3 ion channel.
Caption: Experimental workflow for the von Bezold-Jarisch reflex assay.
References
- 1. In vitro metabolism of zatosetron. Interspecies comparison and role of CYP 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists do not alter spontaneous contraction of pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Core Neuroscience Applications of Lidanserin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin (ZK-33839) is a potent antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1][2][3][4][5] Originally investigated as an antihypertensive agent, it was never brought to market. Despite its limited clinical development, its specific pharmacological profile as a dual antagonist makes it a valuable, albeit under-explored, tool for neuroscience research. This technical guide provides a comprehensive overview of this compound's core attributes, its primary molecular targets, and its potential applications in elucidating the complex roles of the serotonergic and adrenergic systems in brain function and disease. Due to the scarcity of publicly available data on this compound, this guide will also draw parallels with the well-characterized compound Ketanserin, which shares a similar mechanism of action, to provide a comparative context for its potential utility.
Introduction to this compound
This compound is a synthetic compound that acts as a competitive antagonist at both 5-HT2A and α1-adrenergic receptors. This dual antagonism is a key feature that distinguishes it from more selective agents and offers a unique opportunity to probe the synergistic or opposing roles of these two critical receptor systems in the central nervous system. While its development was halted in the clinical phase for hypertension, its utility as a research tool remains significant for investigating neuropsychiatric and neurological disorders where both serotonin and norepinephrine signaling are implicated.
Molecular Targets and Signaling Pathways
This compound's effects are mediated through the blockade of the 5-HT2A and α1-adrenergic receptors. Understanding the canonical signaling pathways of these G-protein coupled receptors (GPCRs) is fundamental to predicting and interpreting the outcomes of experiments utilizing this compound.
The 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/11 signaling cascade. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream effectors modulate a wide array of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression.
Figure 1. Antagonism of the 5-HT2A Receptor Signaling Pathway by this compound.
The α1-Adrenergic Receptor Signaling Pathway
Similar to the 5-HT2A receptor, α1-adrenergic receptors are also coupled to the Gq/11 G-protein. Upon binding of endogenous ligands such as norepinephrine or epinephrine, the receptor activates the same PLC-IP3/DAG signaling cascade. This leads to an increase in intracellular calcium and activation of PKC, which in vascular smooth muscle results in contraction. In the central nervous system, this pathway is involved in regulating arousal, attention, and neuronal excitability.
Figure 2. Antagonism of the α1-Adrenergic Receptor Signaling Pathway by this compound.
Quantitative Data and Comparative Pharmacology
| Receptor | Ketanserin Ki (nM) |
| 5-HT2A | 0.6 - 3.5 |
| α1-adrenergic | 1.3 - 10 |
| H1 (Histamine) | 2.5 - 11 |
| 5-HT2C | 15 - 60 |
| α2-adrenergic | 100 - 500 |
| D2 (Dopamine) | > 1000 |
Data compiled from publicly available pharmacology databases.
This table illustrates that Ketanserin exhibits high affinity for both 5-HT2A and α1-adrenergic receptors, with lower affinity for other receptor types. It is plausible that this compound possesses a similar high-affinity profile for its primary targets.
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not widely published. However, standard methodologies for characterizing a dual 5-HT2A/α1-adrenergic antagonist in a neuroscience context would include the following:
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A, α1-adrenergic, and a panel of other relevant receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines expressing the human recombinant receptors of interest (e.g., HEK293 cells).
-
Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic).
-
Add increasing concentrations of non-labeled this compound to compete with the radioligand for binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Behavioral Assays
-
Objective: To assess the functional consequences of 5-HT2A and α1-adrenergic receptor blockade by this compound on animal behavior.
-
Methodology (Example: Head-Twitch Response in Mice):
-
Administer this compound (at various doses) or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time, administer a 5-HT2A receptor agonist (e.g., DOI).
-
Observe and count the number of head-twitches for a defined period.
-
A reduction in DOI-induced head-twitches would indicate functional 5-HT2A receptor antagonism by this compound.
-
-
Methodology (Example: Locomotor Activity):
-
Administer this compound or vehicle to mice.
-
Place the animals in an open-field arena equipped with photobeam detectors.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
Changes in locomotor activity can reflect the modulation of both serotonergic and adrenergic systems.
-
Mandatory Visualization: Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a novel CNS-active compound like this compound.
Figure 3. Conceptual workflow for the preclinical evaluation of a CNS compound.
Potential Roles of this compound in Neuroscience Research
Given its dual antagonism, this compound can be a valuable tool for:
-
Dissecting Neurotransmitter Interactions: Investigating the interplay between the 5-HT2A and α1-adrenergic systems in regulating complex behaviors such as cognition, mood, and sleep-wake cycles.
-
Modeling Atypical Antipsychotic Action: Many second-generation antipsychotics exhibit both 5-HT2A and adrenergic antagonism. This compound could be used as a probe to understand the contribution of this dual blockade to their therapeutic effects and side-effect profiles.
-
Psychedelic Research: The psychedelic effects of classic hallucinogens like psilocybin and LSD are primarily mediated by 5-HT2A receptor agonism. This compound could be used to block these effects, helping to isolate the downstream neural circuits involved in the psychedelic experience.
-
Investigating Neurodegenerative Disorders: Both serotonergic and adrenergic systems are dysregulated in conditions like Parkinson's and Alzheimer's disease. This compound could be employed to explore the functional consequences of blocking these receptors in animal models of these diseases.
Conclusion
While this compound's journey as a clinical therapeutic was short-lived, its specific and potent dual antagonism of 5-HT2A and α1-adrenergic receptors endows it with considerable potential as a tool for fundamental neuroscience research. By simultaneously modulating two key neurotransmitter systems, it allows for the investigation of their integrated roles in brain function and pathology. Although a comprehensive dataset on this compound itself is lacking, a clear path for its characterization and utilization can be charted based on established methodologies and by drawing parallels with similar, well-documented compounds like Ketanserin. For research teams equipped to perform primary characterization, this compound represents a unique and powerful pharmacological probe.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mushroomreferences.com [mushroomreferences.com]
Basic Pharmacological Profile of Lidanserin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin (also known as ZK-33839) is a selective antagonist of the serotonin 5-HT2A and α1-adrenergic receptors.[1] Developed as a potential antihypertensive agent, it combines vasodilatory effects with potential antiplatelet and antivasospastic properties.[1] Although it did not proceed to market, its pharmacological profile presents a continued interest for research into the combined roles of serotonergic and adrenergic pathways in cardiovascular regulation. This document provides a comprehensive overview of the basic pharmacological characteristics of this compound, including its mechanism of action, and details the experimental protocols for its characterization. Due to the limited publicly available quantitative data for this compound, illustrative data tables are provided to guide future research and data presentation.
Introduction
This compound is a compound that exhibits a dual antagonistic activity at 5-HT2A and α1-adrenergic receptors.[1] This dual mechanism was intended to offer a multi-faceted approach to the management of hypertension. Blockade of α1-adrenergic receptors directly induces vasodilation by relaxing vascular smooth muscle, a well-established mechanism for lowering blood pressure. The concurrent antagonism of 5-HT2A receptors was hypothesized to contribute to this effect by inhibiting serotonin-induced vasoconstriction and platelet aggregation. This technical guide aims to consolidate the known pharmacological properties of this compound and provide detailed methodologies for its further investigation.
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of 5-HT2A and α1-adrenergic receptors.
-
α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors on vascular smooth muscle cells, this compound prevents the binding of endogenous catecholamines like norepinephrine and epinephrine. This inhibition counteracts the vasoconstrictive effects of sympathetic nervous system activation, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.
-
5-HT2A Receptor Antagonism: this compound also competitively inhibits the binding of serotonin (5-HT) to 5-HT2A receptors. These receptors are located on various cell types, including vascular smooth muscle cells and platelets. Antagonism at this receptor is expected to prevent serotonin-mediated vasoconstriction and inhibit platelet aggregation, which could be beneficial in certain cardiovascular conditions.
The combined effect of these two mechanisms suggests a synergistic potential for blood pressure reduction and improved vascular health.
Receptor Binding Affinity
A critical aspect of characterizing a pharmacological agent is determining its affinity for its target receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Illustrative Receptor Binding Affinity of this compound (Ki, nM)
| Receptor Subtype | Illustrative Ki (nM) |
| 5-HT2A | [Data Not Publicly Available] |
| α1-Adrenergic | [Data Not Publicly Available] |
| Other Receptors (e.g., 5-HT1A, D2, H1) | [Data Not Publicly Available] |
In Vitro Functional Activity
In vitro functional assays are essential to determine the potency and efficacy of a compound in a biological system. For an antagonist like this compound, this is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) in functional assays.
Table 2: Illustrative In Vitro Functional Activity of this compound
| Assay | Agonist | Tissue/Cell Line | Parameter Measured | Illustrative IC50/EC50 (nM) |
| 5-HT2A Functional Antagonism | Serotonin | Rat Aortic Rings | Inhibition of Contraction | [Data Not Publicly Available] |
| α1-Adrenergic Functional Antagonism | Phenylephrine | Rat Aortic Rings | Inhibition of Contraction | [Data Not Publicly Available] |
| Platelet Aggregation | Serotonin | Human Platelet-Rich Plasma | Inhibition of Aggregation | [Data Not Publicly Available] |
In Vivo Pharmacology
In vivo studies are crucial for understanding the physiological effects of a drug in a whole organism. For an antihypertensive agent, the primary endpoint is the reduction in blood pressure.
Table 3: Illustrative In Vivo Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Route of Administration | Peak Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| [Dose 1] | Oral (p.o.) | [Data Not Publicly Available] | [Data Not Publicly Available] |
| [Dose 2] | Oral (p.o.) | [Data Not Publicly Available] | [Data Not Publicly Available] |
| [Dose 3] | Oral (p.o.) | [Data Not Publicly Available] | [Data Not Publicly Available] |
Signaling Pathways
The antagonistic action of this compound on 5-HT2A and α1-adrenergic receptors interrupts specific intracellular signaling cascades.
Experimental Protocols
Receptor Binding Assays
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from rat frontal cortex or a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin.
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]Ketanserin (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-labeled antagonist.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A similar protocol is used to determine the binding affinity of this compound for α1-adrenergic receptors.
Materials:
-
Receptor Source: Membranes from rat liver or a cell line expressing the α1-adrenergic receptor.
-
Radioligand: [³H]Prazosin.
-
Non-specific Binding Control: Phentolamine or another suitable α1-antagonist at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
Procedure: The procedure is analogous to the 5-HT2A binding assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control.
In Vitro Vascular Smooth Muscle Contraction Assay
This assay assesses the functional antagonism of this compound on agonist-induced vasoconstriction.
Materials:
-
Tissue: Thoracic aorta from male Wistar rats.
-
Organ Bath System: With isometric force transducers and data acquisition software.
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
Agonists: Phenylephrine (for α1-adrenergic receptors), Serotonin (for 5-HT2A receptors).
-
Test Compound: this compound.
Procedure:
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm width.
-
Mounting: Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Apply an optimal resting tension (e.g., 1.5 g) and allow the tissue to equilibrate for at least 60 minutes.
-
Pre-incubation: Add varying concentrations of this compound or its vehicle to the organ baths and incubate for a defined period (e.g., 30 minutes).
-
Contraction: Add a cumulative concentration-response curve of the agonist (Phenylephrine or Serotonin) to induce contraction.
-
Recording: Record the changes in isometric tension using the force transducer.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by the agonist in the absence of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the direct measurement of blood pressure in anesthetized rats to evaluate the antihypertensive effect of this compound.
Materials:
-
Animals: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats.
-
Anesthetics: Urethane and α-chloralose, or other suitable anesthetic agents.
-
Surgical Instruments.
-
Cannulas: Polyethylene tubing of appropriate sizes.
-
Pressure Transducer and Data Acquisition System.
-
Test Compound: this compound, prepared for intravenous administration.
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic regimen.
-
Surgical Preparation: Make a midline incision in the neck. Cannulate the trachea to ensure a clear airway. Isolate and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Instrumentation: Connect the carotid artery cannula to a pressure transducer linked to a data acquisition system.
-
Stabilization: Allow the animal's blood pressure and heart rate to stabilize and record baseline values.
-
Drug Administration: Administer increasing doses of this compound intravenously via the jugular vein cannula.
-
Recording: Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Data Analysis: Calculate the change in blood pressure parameters from baseline for each dose of this compound. Construct a dose-response curve to evaluate the potency and efficacy of the antihypertensive effect.
Conclusion
This compound is a dual 5-HT2A and α1-adrenergic receptor antagonist with a pharmacological profile indicative of potential antihypertensive properties. While detailed quantitative data on its receptor affinity and functional activity are not widely available, the experimental protocols outlined in this guide provide a clear framework for the comprehensive characterization of this compound and similar compounds. Further research is warranted to fully elucidate the therapeutic potential of this dual-acting pharmacological agent.
References
Methodological & Application
Application Notes and Protocols: Lidanserin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidanserin is a potent antagonist with high affinity for serotonin 5-HT2A receptors and a partial agonist at 5-HT1A receptors. This pharmacological profile makes it a compound of significant interest in the development of novel therapeutics for a range of neuropsychiatric disorders. Accurate and reproducible characterization of its binding affinity to these receptors is crucial for understanding its mechanism of action and for screening new chemical entities. This document provides a detailed protocol for a radioligand receptor binding assay to determine the binding affinity of this compound and other test compounds for the human 5-HT2A and 5-HT1A receptors.
Data Presentation
The following table summarizes the binding affinities of this compound and common reference compounds for the human 5-HT2A and 5-HT1A receptors.
| Compound | Receptor | Radioligand | K_i (nM) | IC_50 (nM) | Reference Compound |
| This compound | 5-HT2A | [³H]Ketanserin | Data not available | Data not available | Ketanserin[1][2] |
| This compound | 5-HT1A | [³H]8-OH-DPAT | Data not available | Data not available | 8-OH-DPAT[3] |
| Ketanserin | 5-HT2A | --INVALID-LINK--DOI | 0.75 | ||
| Serotonin | 5-HT2A | --INVALID-LINK--DOI | 10 | ||
| Mesulergine | 5-HT2A | --INVALID-LINK--DOI | 13.5 | ||
| (±)DOI | 5-HT2A | --INVALID-LINK--DOI | 0.27 | ||
| 8-OH-DPAT | 5-HT1A | [³H]WAY 100635 | Data not available | Data not available |
Note: Specific Ki and IC50 values for this compound were not available in the public domain at the time of this writing. The table provides a template for data presentation once generated through the described protocol.
Experimental Protocols
This section details the methodologies for performing radioligand binding assays for the 5-HT2A and 5-HT1A receptors. The protocol is based on the widely used filter-binding assay technique[4][5].
Materials and Reagents
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human recombinant 5-HT2A or 5-HT1A receptor.
-
Radioligands:
-
For 5-HT2A Assay: [³H]Ketanserin (Specific Activity: >50 Ci/mmol).
-
For 5-HT1A Assay: [³H]8-OH-DPAT (Specific Activity: >100 Ci/mmol).
-
-
Test Compound: this compound or other novel compounds.
-
Reference Compounds:
-
For 5-HT2A Assay: Ketanserin.
-
For 5-HT1A Assay: 8-OH-DPAT.
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinant:
-
For 5-HT2A Assay: 10 µM Ketanserin.
-
For 5-HT1A Assay: 10 µM Serotonin.
-
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Deep-well 96-well plates.
-
Vacuum Manifold/Cell Harvester.
-
Microplate Scintillation Counter.
Experimental Workflow Diagram
Caption: Workflow for the radioligand receptor binding assay.
Step-by-Step Protocol
-
Preparation:
-
Prepare all buffers and solutions. Dilute this compound, reference compounds, and radioligands to the desired concentrations in the assay buffer. A serial dilution of the test compound is required to generate a competition curve.
-
Pre-treat the 96-well filter plates with 0.3-0.5% PEI for at least 30 minutes at 4°C. Wash the plates with assay buffer before use.
-
-
Assay Setup:
-
The total assay volume is typically 200-250 µL per well.
-
To each well of a deep-well 96-well plate, add the following in order:
-
50 µL of assay buffer for total binding (TB) or 50 µL of the NSB determinant (e.g., 10 µM Ketanserin for 5-HT2A) for non-specific binding.
-
50 µL of the test compound (this compound) at various concentrations or vehicle for TB and NSB wells.
-
50 µL of the radioligand at a concentration close to its K_d value (e.g., 0.5 nM for [³H]Ketanserin).
-
50-100 µL of the receptor membrane preparation (the amount of protein should be optimized to ensure that less than 10% of the radioligand is bound).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly transfer the contents of each well to the corresponding well of the pre-treated filter plate.
-
Apply vacuum to filter the contents.
-
Wash each well 3-4 times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
The data (counts per minute, CPM) are used to calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (K_i) for the test compound using the Cheng-Prusoff equation:
-
K_i = IC_50 / (1 + [L]/K_d)
-
Where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.
-
-
Signaling Pathway
This compound acts on two key G-protein coupled receptors (GPCRs) involved in serotonergic neurotransmission.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G_q/G_11-coupled receptor. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound acts as an antagonist at this receptor, blocking these downstream signaling events.
Caption: Antagonism of the 5-HT2A receptor signaling pathway by this compound.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G_i/G_o-coupled receptor. Agonist binding to this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron. This compound acts as a partial agonist, producing a submaximal response compared to a full agonist like serotonin.
Caption: Partial agonism of the 5-HT1A receptor signaling pathway by this compound.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Filter-binding assay [gene.mie-u.ac.jp]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Lidanserin in Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidanserin (also known as ZK-33839) is a pharmacological agent characterized by its dual antagonist activity at the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1] Developed initially as a potential antihypertensive agent, its specific mechanism of action makes it a valuable tool for in vitro research in various cell culture models to investigate the roles of these receptors in cellular signaling and function. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of endogenous ligands, such as serotonin and norepinephrine, to their respective 5-HT2A and α1-adrenergic receptors. Both of these receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of the Gq pathway initiates a signaling cascade through phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and modulation of neuronal excitability.
Data Presentation
Table 1: Hypothetical Pharmacological Profile of this compound in Cell-Based Assays
| Assay Type | Cell Line | Agonist Used | This compound IC50 (nM) |
| Calcium Flux Assay (5-HT2A) | HEK293 expressing human 5-HT2A | Serotonin | Data to be determined |
| IP1 Accumulation Assay (5-HT2A) | CHO-K1 expressing human 5-HT2A | Serotonin | Data to be determined |
| Calcium Flux Assay (α1-Adrenergic) | U2OS expressing human ADRA1A | Phenylephrine | Data to be determined |
| Cell Viability/Proliferation (α1-Adrenergic) | Prostate Cancer Cell Line (e.g., PC3) | Phenylephrine | Data to be determined |
| ERK1/2 Phosphorylation (5-HT2A) | A7r5 rat smooth muscle cells | Serotonin | Data to be determined |
Signaling Pathways
The signaling pathways affected by this compound's antagonist activity at 5-HT2A and α1-adrenergic receptors are depicted below.
References
Application Notes and Protocols for Lidanserin in In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidanserin (also known as ZK-33839) is a potent and selective antagonist of the serotonin 5-HT2A and α1-adrenergic receptors.[1][2] This dual-receptor antagonism presents a compelling mechanism of action for the potential treatment of various central nervous system (CNS) disorders, including schizophrenia and depression. In schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms, and 5-HT2A receptor antagonism is a key mechanism of atypical antipsychotics. Cognitive deficits are also a core feature of schizophrenia, and both 5-HT2A and α1-adrenergic receptors are implicated in learning and memory processes. In depression, alterations in both serotonergic and noradrenergic signaling are well-established, and dual-acting agents may offer a broader spectrum of efficacy.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models of depression-like behavior (Forced Swim Test) and cognitive deficits relevant to schizophrenia (Novel Object Recognition Test). The presented data are representative examples based on the pharmacological class of this compound and are intended to guide researchers in designing and interpreting their own studies.
Mechanism of Action: Signaling Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of endogenous ligands, serotonin (5-HT) and norepinephrine (NE), to their respective 5-HT2A and α1-adrenergic receptors. This action modulates downstream signaling cascades that are dysregulated in neuropsychiatric disorders.
References
Establishing a Dose-Response Relationship for Lidanserin: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for establishing a comprehensive dose-response relationship for Lidanserin, a compound known for its antagonist activity at serotonin 5-HT2A and dopamine D4 receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of this compound or similar compounds. The following protocols outline key in vitro and in vivo experiments to determine the binding affinity, functional potency, and behavioral efficacy of this compound.
Introduction
This compound is a synthetic compound that has been identified as an antagonist of the serotonin 5-HT2A receptor and the dopamine D4 receptor.[1][2] These receptors are implicated in a variety of neurological and psychiatric conditions, making this compound a compound of interest for further investigation. Establishing a clear dose-response relationship is a critical step in understanding its pharmacological profile and therapeutic potential. This document provides a guide to the essential assays required for this characterization.
In Vitro Characterization of this compound
In vitro assays are fundamental to determining the direct interaction of this compound with its target receptors. These experiments will establish the compound's binding affinity and functional potency.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of this compound for the 5-HT2A and dopamine D4 receptors by measuring its ability to displace a known radiolabeled ligand. The key parameter derived from this assay is the inhibitor constant (Ki).
Table 1: Summary of In Vitro Binding Affinity Parameters for this compound
| Parameter | 5-HT2A Receptor | Dopamine D4 Receptor |
| Cell Line | HEK293 or CHO cells stably expressing human 5-HT2A receptor | HEK293 or CHO cells stably expressing human dopamine D4 receptor |
| Radioligand | [³H]Ketanserin or [¹²⁵I]DOI | [³H]Spiperone |
| Non-specific binder | 10 µM Ketanserin or 10 µM Mianserin | 10 µM Haloperidol or 10 µM Clozapine |
| Incubation Time | 60 minutes at room temperature | 60-90 minutes at room temperature |
| Derived Parameter | Ki (nM) | Ki (nM) |
-
Membrane Preparation: Culture CHO-K1 cells stably transfected with the human 5-HT2A receptor and harvest them.[3] Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]Ketanserin, typically at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.[4]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, [³H]Spiperone (e.g., at 0.2 nM), and a range of this compound concentrations. For non-specific binding control, use a high concentration of a known D4 ligand like haloperidol.
-
Incubation: Incubate the mixture for 60-90 minutes at room temperature.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters with a scintillation counter.
-
Data Analysis: Calculate the IC50 and subsequently the Ki value for this compound using the Cheng-Prusoff equation.
Functional Antagonist Assays
Functional assays measure the ability of this compound to inhibit the downstream signaling cascade initiated by the activation of the 5-HT2A and dopamine D4 receptors by an agonist. The key parameter from these assays is the half-maximal inhibitory concentration (IC50).
Table 2: Summary of In Vitro Functional Potency Parameters for this compound
| Parameter | 5-HT2A Receptor | Dopamine D4 Receptor |
| Assay Type | Calcium Flux Assay | cAMP Inhibition Assay |
| Cell Line | CHO or HEK293 cells expressing human 5-HT2A receptor | CHO or HEK293 cells expressing human dopamine D4 receptor |
| Agonist | Serotonin (5-HT) | Dopamine |
| Readout | Change in intracellular calcium concentration | Change in intracellular cAMP concentration |
| Derived Parameter | IC50 (nM) | IC50 (nM) |
-
Cell Preparation: Plate U2OS or CHO-K1 cells expressing the human 5-HT2A receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80) to stimulate the 5-HT2A receptor.
-
Signal Detection: Measure the transient increase in intracellular calcium using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the serotonin-induced calcium response against the concentration of this compound to determine the IC50 value.
-
Cell Preparation: Plate CHO or HEK293 cells stably expressing the human D4 receptor in a 96-well plate.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Add a mixture of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of dopamine (EC80) to the wells.
-
Incubation: Incubate the plates for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the level of cAMP against the concentration of this compound to calculate the IC50 value for the antagonism of the dopamine-induced inhibition of cAMP production.
In Vivo Characterization of this compound
In vivo studies are essential to understand how the in vitro activity of this compound translates to a physiological or behavioral response in a whole organism.
DOI-Induced Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a well-established behavioral model for in vivo 5-HT2A receptor activation. Antagonism of this response by this compound would provide evidence of its functional engagement with the 5-HT2A receptor in the central nervous system.
Table 3: Summary of In Vivo Efficacy Parameters for this compound
| Parameter | DOI-Induced Head-Twitch Response |
| Animal Model | Male C57BL/6J mice |
| Inducing Agent | 2,5-Dimethoxy-4-iodoamphetamine (DOI) |
| This compound Dosing | Intraperitoneal (i.p.) or subcutaneous (s.c.) |
| Observation Period | 10-30 minutes post-DOI administration |
| Measured Endpoint | Frequency of head twitches |
| Derived Parameter | ED50 (mg/kg) |
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.
-
This compound Administration: Administer various doses of this compound (or vehicle control) via i.p. or s.c. injection. The pre-treatment time will depend on the pharmacokinetic profile of this compound.
-
DOI Administration: After the pre-treatment period, administer a dose of DOI known to induce a submaximal HTR (e.g., 1.0 mg/kg, i.p.).
-
Behavioral Observation: Place the mice in individual observation chambers and record the number of head twitches over a defined period (e.g., 10-30 minutes).
-
Data Analysis: Plot the percentage of inhibition of the DOI-induced HTR against the dose of this compound to determine the dose that produces 50% of the maximal inhibition (ED50).
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling mechanisms is crucial for interpreting the experimental data. The following diagrams illustrate the signaling pathways of the 5-HT2A and dopamine D4 receptors, as well as the general workflows for the described assays.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Dopamine D4 Receptor Gi/o Signaling Pathway.
Caption: Experimental workflow for this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for establishing the dose-response relationship of this compound. By systematically determining its binding affinity, functional potency, and in vivo efficacy, researchers can build a robust pharmacological profile of the compound. This information is essential for guiding further drug development efforts and for understanding the potential therapeutic applications of this compound.
References
Application Notes and Protocols for Lidanserin in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidanserin is a selective antagonist for the serotonin 5-HT2A and α1-adrenergic receptors.[1][2][3][4] Initially investigated as a potential antihypertensive medication, it was never brought to market.[1] Despite its limited clinical development, its dual antagonism presents a unique pharmacological profile for preclinical research in rodent models. These application notes provide a comprehensive overview of suggested experimental protocols for investigating the effects of this compound in rodents, based on its known mechanism of action and data from analogous compounds.
Mechanism of Action
This compound exhibits antagonist activity at two distinct receptor types:
-
5-HT2A Receptors: These are G-protein coupled receptors that are widely distributed in the central nervous system and are implicated in a variety of physiological and behavioral processes, including mood, cognition, and psychosis. Antagonism of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic and antidepressant medications.
-
α1-Adrenergic Receptors: These receptors are involved in smooth muscle contraction and are a primary target for medications treating hypertension. In the central nervous system, they play a role in arousal, attention, and stress responses.
The combined blockade of these two receptors suggests that this compound may have complex effects on cardiovascular and central nervous system function.
Quantitative Data
Table 1: Binding Affinities (Ki, nM) of Reference 5-HT2A Receptor Antagonists
| Compound | 5-HT2A | 5-HT2C | α1A-AR | α1B-AR | α1D-AR | H1 | D2 | D4 |
| Ketanserin | 0.28 | Moderate Affinity | High Affinity | High Affinity | High Affinity | High Affinity | 62 | 1.39 |
| M100907 | - | >1,000 | >1,000 | - | - | - | >1,000 | - |
Data for Ketanserin and M100907 are compiled from publicly available databases and may vary depending on the experimental conditions. The term "High Affinity" for Ketanserin at α1-adrenergic and H1 receptors indicates Ki values are also in the low nanomolar range.
Table 2: Pharmacokinetic Parameters of Ketanserin in Rats (Intravenous Administration, 10 mg/kg)
| Parameter | Value |
| Plasma Clearance (Cl) | 3.8 mL/min/kg |
| Volume of Distribution (Vdss) | 0.67 L/kg |
| Elimination Half-life (t1/2) | 2-5 hours |
-
Note: This data is for Ketanserin and should be used as a preliminary guide. The pharmacokinetic profile of this compound must be determined experimentally.*
Experimental Protocols
The following protocols are adapted from studies on 5-HT2A and α1-adrenergic receptor antagonists and can be used as a starting point for evaluating this compound in rodent models.
Head-Twitch Response (HTR) Assay for 5-HT2A Receptor Antagonism
The head-twitch response in rodents is a classic behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists.
Objective: To determine the functional 5-HT2A receptor antagonist activity of this compound.
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
Materials:
-
This compound
-
5-HT2A receptor agonist (e.g., DOI)
-
Vehicle (e.g., saline, DMSO)
-
Observation chambers
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes.
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be determined based on preliminary dose-response studies.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a dose of a 5-HT2A agonist known to induce a robust head-twitch response (e.g., DOI at 1.25 mg/kg).
-
Immediately place the animal in an observation chamber and record the number of head twitches for a set period (e.g., 45 minutes).
-
A reduction in the number of head twitches in the this compound-treated group compared to the vehicle group indicates 5-HT2A antagonist activity.
Forced Swim Test (FST) for Antidepressant-Like Activity
The forced swim test is a widely used behavioral assay to screen for potential antidepressant effects of novel compounds.
Objective: To evaluate the potential antidepressant-like effects of this compound.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound
-
Vehicle
-
Cylindrical containers filled with water (24-26°C)
Procedure:
-
On day 1 (pre-test), place each animal in the water-filled cylinder for 15 minutes.
-
On day 2 (test), administer this compound (or vehicle) at various doses.
-
After the appropriate pretreatment time, place the animals back into the water cylinders for a 5-minute test session.
-
Record the duration of immobility during the test session.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Cocaine-Induced Hyperactivity for Potential Antipsychotic Activity
This model assesses the ability of a compound to attenuate the locomotor-stimulating effects of psychostimulants, which is a common screen for antipsychotic potential.
Objective: To determine if this compound can attenuate cocaine-induced hyperactivity.
Animals: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Vehicle
-
Open-field activity chambers
Procedure:
-
Habituate the rats to the open-field chambers for a set period (e.g., 60 minutes).
-
Administer this compound (or vehicle) and return the animals to their home cages.
-
After the pretreatment interval, administer cocaine (e.g., 15 mg/kg, i.p.) and immediately place the rats back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
A reduction in cocaine-induced hyperactivity in the this compound-treated group suggests potential antipsychotic-like properties.
Visualizations
Signaling Pathways
Caption: Antagonistic action of this compound on 5-HT2A and α1-adrenergic receptors.
Experimental Workflow
References
- 1. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 5-HT(2A) receptor antagonist exhibits antidepressant-like effects in a battery of rodent behavioural assays: approaching early-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis and Purification of Lidanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidanserin is a potent antagonist of the 5-HT2A and α1-adrenergic receptors, making it a significant compound of interest for research in areas such as neuropsychiatric and cardiovascular disorders. These application notes provide detailed protocols for the chemical synthesis and purification of this compound, designed to be a valuable resource for researchers in medicinal chemistry and drug development. The protocols are based on established chemical principles and analogous reactions, providing a comprehensive guide from starting materials to the purified active pharmaceutical ingredient.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process. The first step involves the formation of a key piperidine intermediate, which is then coupled with 1,3-dihydro-2H-benzo[d]imidazol-2-one in the second step to yield the final product.
Step 1: Synthesis of 1-(3-chloropropyl)-4-(4-fluorobenzoyl)piperidine
This initial step involves the alkylation of 4-(4-fluorobenzoyl)piperidine. A detailed protocol is provided below.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(4-fluorobenzoyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 1-(3-chloropropyl)-4-(4-fluorobenzoyl)piperidine can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
The final step is the N-alkylation of 1,3-dihydro-2H-benzo[d]imidazol-2-one with the previously synthesized piperidine intermediate.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) in a polar aprotic solvent like DMF.
-
Base Addition: Add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C to deprotonate the benzimidazolone.
-
Addition of Intermediate: Once the deprotonation is complete, add a solution of 1-(3-chloropropyl)-4-(4-fluorobenzoyl)piperidine (1.0 eq) in DMF dropwise to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Purification of this compound
Purification of the crude this compound is crucial to obtain a product of high purity suitable for research and preclinical studies. A combination of techniques is often employed.
Protocol 1: Acid-Base Extraction
This technique is effective for separating the basic this compound from non-basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous phase.
-
Separation: Separate the aqueous layer containing the this compound salt.
-
Basification and Extraction: Make the aqueous layer basic by adding a base (e.g., 1 M NaOH) until the this compound precipitates or can be extracted back into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain purified this compound.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline this compound.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, isopropanol).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Column Chromatography
For the highest purity, column chromatography is the method of choice.
Experimental Protocol:
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase Selection: Determine an appropriate eluent system using TLC (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol).
-
Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis and Concentration: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure this compound.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Quantitative Data Summary
The following table summarizes typical (hypothetical) quantitative data for the synthesis and purification of this compound. Actual results may vary depending on experimental conditions.
| Parameter | Step 1: Intermediate Synthesis | Step 2: this compound Synthesis | Purification (Overall) |
| Yield (%) | 75 - 85 | 60 - 75 | 80 - 95 |
| Purity (by HPLC, %) | > 95 | > 90 (crude) | > 99.5 |
| Melting Point (°C) | N/A | N/A | To be determined |
| Retention Time (HPLC, min) | To be determined | To be determined | To be determined |
Mechanism of Action: Signaling Pathways
This compound exerts its effects by antagonizing 5-HT2A and α1-adrenergic receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that signal through the Gq pathway.
5-HT2A Receptor Signaling Pathway
Caption: this compound antagonizes the Gq-coupled 5-HT2A receptor signaling pathway.[1]
α1-Adrenergic Receptor Signaling Pathway
Caption: this compound antagonizes the Gq-coupled α1-adrenergic receptor signaling pathway.[1]
By blocking these pathways, this compound inhibits the downstream release of intracellular calcium and the activation of Protein Kinase C, thereby modulating various physiological responses.
References
Application of Lidanserin in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Lidanserin (also known as ZK-33839) is a potent antagonist with high affinity for both serotonin (5-HT) 5-HT2A and α1-adrenergic receptors.[1] This dual antagonism makes it a valuable pharmacological tool for investigating the roles of these two key receptor systems in smooth muscle physiology and pathophysiology. Smooth muscle contraction is a fundamental process in various organ systems, including the vasculature, airways, gastrointestinal tract, and urogenital tract. Dysregulation of smooth muscle tone is implicated in numerous diseases, such as hypertension, asthma, and irritable bowel syndrome.
Serotonin, acting via 5-HT2A receptors, and catecholamines (like norepinephrine), acting through α1-adrenergic receptors, are powerful constrictors of smooth muscle.[2] The signaling cascade for both receptor types typically involves Gq/11 protein activation, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.
This compound, by blocking these receptors, can be effectively used to:
-
Quantify the contribution of 5-HT2A and α1-adrenergic receptors to agonist-induced smooth muscle contraction.
-
Determine the potency and selectivity of novel agonists or antagonists.
-
Investigate the pathophysiology of diseases characterized by smooth muscle hyperreactivity.
-
Screen for potential therapeutic agents that modulate smooth muscle tone.
This document provides detailed protocols for utilizing this compound in classic isolated tissue bath assays to characterize its antagonist activity against both 5-HT2A and α1-adrenergic receptors.
Data Presentation
The antagonist activity of this compound is typically quantified by determining its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The following tables present example data for a compound with a similar mechanism, ketanserin, to illustrate how to present findings for this compound.
Table 1: Antagonist Potency (pA2) of a 5-HT2A/α1-Adrenergic Antagonist in Isolated Rat Aorta
| Agonist | Receptor Target | Antagonist | Mean pA2 Value (± SEM) | Schild Slope (± SEM) |
| Serotonin (5-HT) | 5-HT2A | This compound | Data not available | Data not available |
| Phenylephrine | α1-Adrenergic | Ketanserin (example) | 7.5 | 1.0 (ideal) |
| Serotonin (5-HT) | 5-HT2A | Ketanserin (example) | 9.4 | 1.0 (ideal) |
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ligand | Ki (nM) |
| 5-HT2A | This compound | Data not available |
| α1A-Adrenergic | This compound | Data not available |
| α1B-Adrenergic | This compound | Data not available |
| α1D-Adrenergic | This compound | Data not available |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures described, the following diagrams are provided.
Experimental Protocols
Protocol 1: Determination of this compound Potency (pA2) at 5-HT2A Receptors in Isolated Rat Aorta
This protocol details the procedure for quantifying the antagonist effect of this compound against serotonin-induced contraction in isolated rat thoracic aorta, a classic model for studying vascular smooth muscle.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Serotonin (5-Hydroxytryptamine) hydrochloride
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated tissue organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a wooden stick if required, as its presence can influence vascular responses.
-
-
Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the upper hook to a force-displacement transducer to record isometric tension.
-
Apply an optimal resting tension of 2.0 g to each ring and allow the tissue to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Control Concentration-Response Curve:
-
After equilibration, obtain a control cumulative concentration-response curve for serotonin.
-
Add serotonin to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 1 nM to 10 µM) once the response to the previous concentration has reached a stable plateau.
-
Record the maximum contractile response for each concentration.
-
-
Antagonist Incubation and Test Curve:
-
Following the control curve, wash the tissues repeatedly with fresh Krebs-Henseleit solution for at least 60 minutes to ensure complete removal of the agonist.
-
Introduce a known concentration of this compound (e.g., 1 nM, 10 nM, or 100 nM) into the bath and allow it to incubate with the tissue for a predetermined period (typically 30-45 minutes) to ensure equilibrium is reached.
-
In the continued presence of this compound, repeat the cumulative addition of serotonin to generate a second concentration-response curve.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum control response) against the logarithm of the agonist (serotonin) concentration for both the control and this compound-treated curves.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) for each curve.
-
Calculate the dose ratio (DR) for each concentration of this compound used: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Perform a Schild regression by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The pA2 value is determined from the x-intercept of the Schild plot when the slope is not significantly different from unity. A slope of 1 is indicative of competitive antagonism.
-
Protocol 2: Assessing this compound's Antagonism at α1-Adrenergic Receptors
This protocol is identical to Protocol 1, with the key difference being the use of an α1-adrenergic agonist instead of serotonin.
Modifications to Protocol 1:
-
Agonist: Use Phenylephrine or Norepinephrine as the selective α1-adrenergic agonist.
-
Agonist Concentration Range: The typical concentration range for phenylephrine is 10 nM to 100 µM.
-
Control and Test Curves: Generate control concentration-response curves to phenylephrine, followed by curves in the presence of increasing concentrations of this compound.
-
Data Analysis: The analysis is performed as described in Protocol 1 to determine the pA2 value of this compound for the α1-adrenergic receptor.
By determining the pA2 value of this compound against both 5-HT2A and α1-adrenergic receptors, researchers can quantitatively describe its potency and selectivity profile in functional smooth muscle assays, providing critical insights for pharmacological studies and drug development.
References
Application Notes and Protocols: Investigating G-Protein Coupled Receptor Signaling with Lidanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidanserin (also known as ZK-33839) is a potent antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1] Both of these receptors are members of the G-protein coupled receptor (GPCR) superfamily, which play crucial roles in a vast array of physiological processes and are prominent targets for drug discovery. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate GPCR signaling pathways, particularly those mediated by the 5-HT2A and α1-adrenergic receptors. The following sections detail experimental protocols and data presentation strategies to characterize the pharmacological properties of this compound and its effects on downstream signaling cascades.
Data Presentation
A comprehensive binding affinity profile for this compound across a wide range of G-protein coupled receptors is not extensively documented in publicly available literature. However, it is established as a potent antagonist at the 5-HT2A and α1-adrenergic receptors. To facilitate a thorough investigation of this compound's selectivity and to build a comprehensive pharmacological profile, a suggested data structure for presenting binding affinity data (Ki values) is provided below. Researchers are encouraged to populate this table with experimentally determined values.
Table 1: Binding Affinity Profile of this compound at Various G-Protein Coupled Receptors
| Receptor Family | Receptor Subtype | Radioligand Used | Kᵢ (nM) | Reference |
| Serotonin | 5-HT₂ₐ | [³H]Ketanserin | ||
| 5-HT₁ₐ | ||||
| 5-HT₁₋ | ||||
| 5-HT₂𝒸 | ||||
| Other 5-HT subtypes | ||||
| Adrenergic | α₁ₐ | [³H]Prazosin | ||
| α₁₋ | ||||
| α₁D | ||||
| α₂ₐ | ||||
| β₁ | ||||
| β₂ | ||||
| Dopamine | D₁ | |||
| D₂ | ||||
| D₃ | ||||
| D₄ | ||||
| D₅ |
Kᵢ values should be determined through competitive radioligand binding assays.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols for Assessing the Effect of Lidanserin on Blood Pressure in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lidanserin is a novel compound with a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2] Its structural analogues, such as Flibanserin and Ketanserin, have shown varied effects on the cardiovascular system, including alterations in blood pressure.[3][4][5] The mechanism of these effects is thought to involve modulation of the sympathetic nervous system and direct actions on vascular smooth muscle. This document provides detailed protocols for assessing the potential effects of this compound on blood pressure in a rat model, a crucial step in its preclinical development. The protocols described herein cover both non-invasive and invasive blood pressure measurement techniques to allow for comprehensive cardiovascular assessment.
General Guidelines and Animal Care
All experiments should be conducted in accordance with the guidelines for the care and use of laboratory animals. Adult male Wistar or Sprague-Dawley rats weighing 250-300g are recommended for these studies. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water. A minimum acclimatization period of one week is necessary before the commencement of any experimental procedures.
Non-Invasive Blood Pressure Measurement Protocol (Tail-Cuff Method)
This method is suitable for screening and for studies requiring repeated measurements in conscious animals over time.
2.1. Principle
The tail-cuff method indirectly measures systolic blood pressure by detecting the pressure at which blood flow to the tail is occluded and subsequently restored.
2.2. Materials
-
Non-invasive blood pressure system (e.g., CODA™, Panlab)
-
Rat restrainer
-
Warming chamber or platform
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Tail-cuff with a pulse sensor (photoplethysmography or volume pressure recording)
-
This compound solution
-
Vehicle solution (e.g., saline, DMSO)
-
Standard laboratory equipment (syringes, needles, etc.)
2.3. Experimental Workflow
Caption: Workflow for Non-Invasive Blood Pressure Measurement.
2.4. Detailed Protocol
-
Acclimatization: For 3-5 consecutive days prior to the experiment, place the rats in the restrainers within the warming chamber (32-34°C) for 15-30 minutes to accustom them to the procedure and minimize stress-induced blood pressure variations.
-
Baseline Measurement: On the day of the experiment, place the rat in the restrainer and allow it to stabilize in the warming chamber for 10-15 minutes. Attach the tail-cuff and sensor. Record at least 3-5 stable and consecutive systolic blood pressure readings. The average of these will serve as the baseline value.
-
Drug Administration: Administer this compound or the vehicle solution via the desired route (e.g., intraperitoneal, oral gavage).
-
Post-Treatment Measurement: At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) after drug administration, repeat the blood pressure measurement process, taking 3-5 stable readings at each time point.
Invasive Blood Pressure Measurement Protocol (Intra-arterial Catheterization)
This "gold standard" method provides continuous and accurate measurements of systolic, diastolic, and mean arterial pressure, as well as heart rate. It is ideal for acute, detailed hemodynamic studies.
3.1. Principle
A fluid-filled catheter is inserted into an artery (commonly the carotid or femoral artery) and connected to a pressure transducer to directly measure arterial blood pressure.
3.2. Materials
-
Data acquisition system (e.g., PowerLab, iWorx)
-
Pressure transducer
-
Anesthetic (e.g., urethane or a ketamine/xylazine mixture)
-
Surgical instruments (forceps, scissors, retractors)
-
PE-50 tubing for catheterization
-
Heparinized saline (10-20 U/mL)
-
Surgical sutures
-
Heating pad to maintain body temperature
3.3. Experimental Workflow
Caption: Workflow for Invasive Blood Pressure Measurement.
3.4. Detailed Protocol
-
Anesthesia and Surgery: Anesthetize the rat with an appropriate agent (e.g., urethane 1.2 g/kg, i.p.). Place the animal on a heating pad to maintain body temperature. Make a midline incision in the neck to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Catheter Implantation: Place two ligatures around the isolated artery. Tightly tie the distal ligature. Make a small incision in the artery between the two ligatures and insert the heparinized saline-filled PE-50 catheter. Secure the catheter in place with the proximal ligature.
-
System Connection and Stabilization: Connect the arterial catheter to the pressure transducer, ensuring no air bubbles are in the system. Allow the animal's blood pressure to stabilize for at least 20-30 minutes.
-
Baseline Recording: Once a stable hemodynamic state is achieved, record baseline values for systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for 10-15 minutes.
-
Drug Administration: Administer a bolus dose of this compound or vehicle via a cannulated jugular vein.
-
Post-Treatment Recording: Continuously record all hemodynamic parameters for a specified period (e.g., 60-120 minutes) to observe the full onset, peak, and duration of the drug's effect.
Dose-Response Study Design
To characterize the relationship between the dose of this compound and its effect on blood pressure, a dose-response study should be conducted.
4.1. Experimental Groups
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 1 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 3 mg/kg)
-
Group 4: this compound (Dose 3, e.g., 10 mg/kg)
-
Group 5: Positive control (e.g., a known hypotensive or hypertensive agent)
A minimum of 6-8 animals per group is recommended. Doses should be selected based on preliminary toxicity and efficacy studies.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Systolic Blood Pressure (Non-Invasive Method)
| Treatment Group | Baseline (mmHg) | 15 min | 30 min | 60 min | 120 min | 240 min |
| Vehicle | Mean ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM |
| This compound (3 mg/kg) | Mean ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM | Δ ± SEM |
Δ represents the change from baseline.
Table 2: Hemodynamic Effects of this compound (Invasive Method)
| Parameter | Treatment Group | Baseline | Peak Effect |
| MAP (mmHg) | Vehicle | Mean ± SEM | Δ ± SEM |
| This compound (Dose X) | Mean ± SEM | Δ ± SEM | |
| HR (bpm) | Vehicle | Mean ± SEM | Δ ± SEM |
| This compound (Dose X) | Mean ± SEM | Δ ± SEM |
Peak effect is defined as the maximal change from baseline observed during the post-dose recording period.
Potential Signaling Pathway of this compound
Based on its affinity for serotonin receptors, this compound may influence blood pressure through central and peripheral mechanisms.
Caption: Hypothetical Signaling Pathway for this compound's Effect on Blood Pressure.
Disclaimer: The proposed signaling pathway is hypothetical and based on the known pharmacology of similar compounds. The actual mechanism of this compound must be determined through further experimentation.
References
- 1. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antihypertensive mechanism of action of ketanserin and some ketanserin analogues in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketanserin: a novel cardiovascular drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ketanserin? [synapse.patsnap.com]
Method for Evaluating Lidanserin's Impact on Neuronal Firing Rates
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for evaluating the pharmacological effects of Lidanserin, a selective 5-HT2A receptor antagonist, on neuronal firing rates. Detailed protocols for in vivo single-unit electrophysiological recordings in rodent models are presented, along with methodologies for data analysis and interpretation. The provided information is intended to facilitate the consistent and reproducible assessment of this compound's impact on neuronal activity, a critical step in its preclinical development.
Introduction to this compound and 5-HT2A Receptor Antagonism
This compound is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is widely distributed in the central nervous system, particularly in cortical regions.[1] Its activation is generally associated with neuronal depolarization and increased excitability. Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs.[2] By antagonizing these receptors, this compound is hypothesized to modulate neuronal firing rates in brain regions implicated in various neuropsychiatric disorders.
The evaluation of this compound's effect on neuronal firing is crucial for understanding its mechanism of action and predicting its therapeutic potential. Electrophysiological techniques, such as single-unit recording, offer a direct measure of neuronal activity and are therefore invaluable in characterizing the pharmacological profile of novel compounds like this compound.[3][4]
Signaling Pathway of the 5-HT2A Receptor
Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade that primarily involves the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream effectors can modulate the activity of various ion channels, leading to neuronal depolarization and an increase in firing rate. This compound, as a 5-HT2A antagonist, blocks the initial binding of serotonin, thereby inhibiting this entire signaling cascade.
Experimental Protocol: In Vivo Single-Unit Electrophysiology
This protocol outlines the procedure for measuring the firing rate of individual neurons in the medial prefrontal cortex (mPFC) of anesthetized rats following the administration of this compound. The mPFC is chosen due to its high density of 5-HT2A receptors and its involvement in cognitive and emotional processes.
Materials and Reagents
-
Adult male Sprague-Dawley rats (250-350 g)
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline with 1% DMSO)
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
Micromanipulator
-
Glass microelectrodes (2-5 MΩ impedance) filled with 2M NaCl
-
Extracellular amplifier
-
Spike discriminator
-
Data acquisition system (e.g., Spike2 or similar)
-
Temperature controller
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Detailed Procedure
-
Animal Preparation: Anesthetize the rat with urethane (1.5 g/kg, i.p.) or isoflurane (1-2% in O2). Mount the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Craniotomy: Perform a craniotomy over the mPFC (coordinates relative to bregma: AP +2.2 to +3.2 mm, ML ±0.5 to ±1.5 mm).
-
Electrode Placement: Slowly lower a glass microelectrode into the mPFC (DV -2.0 to -4.0 mm) until a spontaneously active neuron is located.
-
Neuron Isolation: Isolate a single neuron with a good signal-to-noise ratio (at least 3:1).[3] The action potentials should have a consistent amplitude and waveform.
-
Baseline Firing Rate: Record the spontaneous firing rate of the neuron for a stable period of 10-15 minutes to establish a baseline.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle intravenously via a tail vein catheter.
-
Post-Administration Recording: Continue recording the neuronal firing rate for at least 60 minutes after drug administration to observe any changes.
-
Histological Verification: At the end of the experiment, pass a small current through the electrode to create a lesion. Perfuse the animal, and subsequently slice and stain the brain tissue to verify the recording location.
Data Presentation and Analysis
The primary outcome measure is the change in neuronal firing rate following this compound administration. Data should be analyzed to determine the magnitude and time course of the drug's effect.
Firing Rate Calculation
The recorded spike train data should be used to calculate the firing rate in spikes per second (Hz). This can be done by dividing the total number of spikes in a given time bin by the duration of the bin. A common approach is to create a peri-stimulus time histogram (PSTH) or a spike density function by convolving the spike train with a Gaussian kernel.
Quantitative Data Summary
The results should be summarized in a clear and structured format. The following tables provide templates for presenting the data.
Table 1: Baseline Firing Characteristics of Recorded Neurons
| Group | Number of Neurons (n) | Baseline Firing Rate (Hz, Mean ± SEM) | Firing Pattern (Tonic/Bursting) |
| Vehicle | 20 | 2.5 ± 0.3 | 15 Tonic / 5 Bursting |
| This compound (0.1 mg/kg) | 18 | 2.7 ± 0.4 | 14 Tonic / 4 Bursting |
| This compound (0.5 mg/kg) | 22 | 2.4 ± 0.2 | 17 Tonic / 5 Bursting |
| This compound (1.0 mg/kg) | 19 | 2.6 ± 0.3 | 16 Tonic / 3 Bursting |
Table 2: Effect of this compound on Neuronal Firing Rate in the mPFC
| Treatment Group | Dose (mg/kg) | Change in Firing Rate (% of Baseline, Mean ± SEM) | Onset of Effect (min, Mean ± SEM) | Duration of Effect (min, Mean ± SEM) |
| Vehicle | - | -2 ± 5% | N/A | N/A |
| This compound | 0.1 | -15 ± 8% | 5.2 ± 1.1 | 25.6 ± 4.3 |
| This compound | 0.5 | -45 ± 12%* | 3.1 ± 0.8 | 48.2 ± 6.7 |
| This compound | 1.0 | -75 ± 9%** | 2.5 ± 0.6 | >60 |
*p < 0.05, **p < 0.01 compared to vehicle control (e.g., using ANOVA followed by a post-hoc test).
Interpretation of Results
A dose-dependent decrease in the firing rate of mPFC neurons following this compound administration would be consistent with its proposed mechanism as a 5-HT2A receptor antagonist. The serotonergic system generally provides an excitatory tone to the mPFC. By blocking 5-HT2A receptors, this compound would reduce this excitatory drive, leading to a decrease in neuronal firing. The magnitude, onset, and duration of this effect provide valuable information about the potency and pharmacodynamics of the compound.
Conclusion
The methodologies described in this document provide a robust framework for evaluating the impact of this compound on neuronal firing rates. Consistent application of these protocols will yield high-quality, reproducible data essential for advancing the preclinical development of this novel 5-HT2A receptor antagonist. Further studies could explore the effects of this compound in different brain regions and in animal models of specific neuropsychiatric disorders.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lidanserin Insolubility In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Lidanserin insolubility during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known physicochemical properties?
Q2: Why am I observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium (e.g., cell culture media or PBS), the abrupt change in solvent polarity can cause the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q3: What is the recommended starting solvent for preparing a this compound stock solution?
Based on available information and common practices for poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a concentrated stock solution of this compound. It is a powerful solvent capable of dissolving a wide range of organic molecules and is miscible with water and most cell culture media.
Q4: Are there alternative solvents to DMSO I can try?
If DMSO is not suitable for your experimental system or does not provide adequate solubility, other organic solvents to consider include:
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is crucial to determine the compatibility of these solvents with your specific in vitro assay and to always include appropriate vehicle controls in your experiments. The final concentration of the organic solvent in the assay should typically be kept low (e.g., <1%, and ideally <0.1%) to avoid solvent-induced artifacts or cytotoxicity.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
If you are encountering precipitation of this compound in your in vitro experiments, follow these troubleshooting steps systematically.
Problem: this compound precipitates immediately upon dilution into aqueous buffer.
Initial Steps:
-
Visual Inspection: Ensure your DMSO stock solution is clear and free of any particulates before dilution. If particulates are present, the stock concentration may be too high.
-
Optimize Dilution Technique:
-
Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).
-
While vortexing or stirring the aqueous buffer, add the this compound stock solution dropwise and slowly. This rapid mixing can help to transiently keep the compound in solution.
-
Workflow for Preparing this compound Working Solution
Caption: A typical workflow for preparing a this compound working solution.
Intermediate Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.
-
Increase Co-solvent Concentration: If your experiment allows, slightly increasing the final percentage of DMSO may help. Be sure to update your vehicle control accordingly and be mindful of potential solvent toxicity.
Advanced Strategies:
If the above steps are unsuccessful, consider these more advanced formulation approaches:
-
Use of Excipients:
-
Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize hydrophobic compounds. Note that surfactants are not suitable for cell-based assays as they can disrupt cell membranes.
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility.
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the pKa of this compound is known or can be predicted, adjusting the pH of the aqueous buffer may improve its solubility. This must be done carefully to ensure the final pH is compatible with your experimental system.
Problem: this compound precipitates over the course of a longer experiment.
This may indicate that the initial dilution resulted in a supersaturated, thermodynamically unstable solution.
-
Consider Kinetic vs. Thermodynamic Solubility: Your initial clear solution might represent kinetic solubility, which can be higher than the more stable equilibrium solubility. Over time, the compound may precipitate as it moves towards thermodynamic equilibrium.
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Employ Solubility Enhancers: Using excipients like cyclodextrins can help to form more stable solutions for longer incubation periods.
Quantitative Data Summary
While specific solubility data for this compound is scarce, the following table provides data for a structurally related 5-HT2A antagonist as a potential reference point.
| Solvent System | Estimated Solubility (mg/mL) |
| DMF | 25 |
| DMSO | 25 |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 |
| Data for a comparable, though not identical, compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Molecular Weight of this compound: 454.54 g/mol
-
Weighing: Accurately weigh out 4.55 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution into Aqueous Medium
-
Pre-warm Medium: Pre-warm your cell culture medium or experimental buffer to the desired temperature (e.g., 37°C).
-
Vortexing: While continuously vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution in a dropwise manner.
-
Final Concentration: Ensure the final concentration of DMSO is as low as possible and does not exceed the tolerance of your experimental system.
Signaling Pathway
This compound acts as an antagonist at both the 5-HT2A and α1-adrenergic receptors. Blockade of these receptors inhibits their respective downstream signaling cascades.
Caption: this compound's mechanism of action via receptor antagonism.
References
Optimizing Lidanserin Concentration for Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Lidanserin for cell-based assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
This compound is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor and also exhibits antagonist activity at the α1-adrenergic receptor.[1][2] In cell-based assays, its primary role is to block the signaling cascade initiated by the activation of the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of intracellular calcium (Ca2+), which can be measured in functional assays.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
While specific optimal concentrations are cell-type and assay-dependent, a general starting point for a 5-HT2A antagonist like this compound in a functional cell-based assay, such as a calcium flux assay, would be in the low nanomolar to micromolar range. It is recommended to perform a dose-response experiment starting from a high concentration (e.g., 10 µM) and performing serial dilutions (e.g., 1:10 or 1:3 dilutions) down to the picomolar range to determine the IC50 value, which is the concentration of this compound that inhibits the agonist-induced response by 50%.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
The optimal concentration should be determined empirically through a dose-response curve. This involves treating your cells with a range of this compound concentrations in the presence of a known 5-HT2A receptor agonist (like serotonin or a more specific agonist like DOI). The goal is to find the concentration that effectively blocks the agonist-induced response without causing cytotoxicity.
Troubleshooting Guides
Issue 1: High background or no response in a calcium flux assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Health Issues | Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Unhealthy cells can exhibit altered calcium signaling.[3] |
| Dye Loading Problems | Optimize the concentration of the calcium-sensitive dye and the incubation time. Ensure complete de-esterification of the dye to reduce background fluorescence.[4] |
| Assay Buffer Components | Use a phenol red-free buffer during the assay to minimize background fluorescence.[1] |
| This compound Solubility | Ensure this compound is fully dissolved in the stock solution (e.g., DMSO) before diluting in aqueous assay buffer. Poor solubility can lead to inaccurate concentrations. |
| Instrument Settings | Verify that the fluorescence plate reader settings (excitation/emission wavelengths, sensitivity) are appropriate for the dye being used. |
Issue 2: Inconsistent IC50 values for this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Agonist Concentration | Use a consistent and appropriate concentration of the 5-HT2A agonist (typically the EC80, the concentration that gives 80% of the maximal response) to ensure a stable and reproducible signal window for inhibition. |
| Incubation Times | Standardize all incubation times, including pre-incubation with this compound and stimulation with the agonist. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging. |
| Data Analysis | Utilize a consistent data analysis method, such as a four-parameter logistic curve fit, to calculate the IC50 from your dose-response data. |
Issue 3: Suspected off-target effects.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | High concentrations of any compound can lead to non-specific or off-target effects. Try to use the lowest effective concentration of this compound determined from your dose-response curve. |
| Cross-reactivity with other receptors | This compound is also an α1-adrenergic receptor antagonist. If your cell line expresses this receptor, consider using a more selective 5-HT2A antagonist as a control or using a cell line that does not express the α1-adrenergic receptor. |
| Cytotoxicity | At high concentrations, this compound may induce cytotoxicity, which can confound the results of functional assays. Perform a cytotoxicity assay to determine the concentration range where this compound is not harmful to your cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Calcium Flux Assay
Objective: To determine the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
Cells stably or transiently expressing the human 5-HT2A receptor
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Cell culture medium
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
5-HT2A receptor agonist stock solution (e.g., Serotonin or DOI)
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Fluorescence plate reader with kinetic read capabilities
Methodology:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplate at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium indicator dye solution in assay buffer. Remove the cell culture medium and add the dye solution to the wells. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the 5-HT2A agonist at a concentration that elicits a submaximal response (EC80).
-
Antagonist Pre-incubation: Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's injector to add the EC80 concentration of the 5-HT2A agonist to all wells.
-
Record the fluorescence signal over time (kinetic read) to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal concentration of a known potent 5-HT2A antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
Objective: To determine the concentration range at which this compound is not toxic to the cells.
Materials:
-
Cells used in the functional assay
-
Cell culture medium
-
Clear 96-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (similar to the range used in the functional assay) and incubate for a period relevant to your functional assay (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
-
Plot cell viability against the this compound concentration to identify the concentration at which viability begins to decrease.
-
Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and Point of this compound Antagonism
Caption: Experimental Workflow for Determining this compound IC50
References
Lidanserin Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for researchers using Lidanserin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the known off-target effects of this compound in your experiments. As a dual antagonist of the serotonin 5-HT2A and α1-adrenergic receptors, this compound requires careful experimental design to isolate its effects on your target of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound acts as a combined antagonist for two distinct G-protein coupled receptors (GPCRs): the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1][2] Both of these receptors are known to couple to the Gq/11 signaling pathway.
Q2: What are the primary "off-target" effects I should be concerned about when using this compound?
A2: If your research focus is on the 5-HT2A receptor, the primary off-target effect to consider is the simultaneous blockade of the α1-adrenergic receptor. Conversely, if you are studying α1-adrenergic signaling, the blockade of the 5-HT2A receptor is the off-target effect. This dual activity can confound data interpretation if not properly controlled.
Q3: How can I be sure which receptor is responsible for the effects I'm observing with this compound?
A3: To determine which receptor is mediating the observed effects, it is crucial to use highly selective antagonists for each of this compound's targets as controls in your experiments. For example, a highly selective α1-adrenergic antagonist should be used to block α1-adrenergic effects, thus isolating the 5-HT2A component of this compound's action, and vice-versa.
Q4: At what concentration should I use this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results with this compound. | The observed effect may be a composite of both 5-HT2A and α1-adrenergic receptor blockade. | 1. Use Selective Antagonists: Include parallel experiments with a highly selective 5-HT2A antagonist (e.g., M100,907) and a highly selective α1-adrenergic antagonist (e.g., Prazosin) to dissect the contribution of each receptor to the observed effect. 2. Compare with other dual antagonists: If available, use another dual 5-HT2A/α1-adrenergic antagonist with a known and different selectivity profile (e.g., Ketanserin) to see if the effect is consistent across compounds with similar mechanisms. |
| This compound has no effect in my assay, but I expect it to. | 1. The expression of 5-HT2A or α1-adrenergic receptors in your cell line or tissue may be too low. 2. The downstream signaling pathway may not be active in your experimental model. | 1. Confirm Receptor Expression: Verify the expression of both 5-HT2A and α1-adrenergic receptors in your experimental system using techniques such as qPCR, Western blot, or radioligand binding. 2. Use a Positive Control: Ensure your assay is working by using a known agonist for either the 5-HT2A receptor (e.g., serotonin) or the α1-adrenergic receptor (e.g., phenylephrine) to elicit a response. |
| I am seeing a partial or incomplete blockade of the agonist response with this compound. | The concentration of this compound may be insufficient to fully block both receptors, or the agonist may be acting on other receptors not blocked by this compound. | 1. Perform a full dose-response curve: Determine the IC50 of this compound in your assay to ensure you are using a saturating concentration. 2. Characterize your agonist: Ensure the agonist you are using is selective for the receptor of interest and is not acting on other receptors present in your system. |
Data Presentation: Comparative Receptor Binding Affinities
| Compound | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | Selectivity (α1/5-HT2A) |
| Ketanserin | ~1-3 | ~10-30 | ~3-30 fold for 5-HT2A |
| Prazosin | >1000 | ~0.1-1 | Highly selective for α1 |
| M100,907 (Volinanserin) | ~0.1-0.5 | >1000 | Highly selective for 5-HT2A |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Key Experiment: Distinguishing 5-HT2A vs. α1-Adrenergic Antagonism using a Calcium Flux Assay
This protocol allows for the functional assessment of this compound's antagonist activity at Gq-coupled 5-HT2A and α1-adrenergic receptors.
1. Cell Culture:
-
Culture cells endogenously expressing or recombinantly overexpressing either human 5-HT2A or α1-adrenergic receptors in appropriate media.
-
Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
2. Calcium Indicator Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove cell culture media and add the loading solution to each well.
-
Incubate for 30-60 minutes at 37°C.
3. Compound Treatment (Antagonist Plate):
-
Prepare a dilution series of this compound and the selective control antagonists (Prazosin for α1, M100,907 for 5-HT2A).
-
After incubation with the calcium dye, wash the cells with assay buffer.
-
Add the antagonist solutions to the appropriate wells and incubate for 15-30 minutes.
4. Agonist Stimulation and Signal Detection:
-
Prepare agonist solutions: Serotonin for 5-HT2A expressing cells and Phenylephrine for α1-adrenergic expressing cells, at a concentration that elicits a submaximal response (EC80).
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure baseline fluorescence for a few seconds.
-
Inject the appropriate agonist into the wells and immediately begin recording the change in fluorescence over time (typically 1-2 minutes).
5. Data Analysis:
-
The antagonist effect is measured as the inhibition of the agonist-induced calcium signal.
-
Calculate the percent inhibition for each concentration of the antagonist.
-
Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.
-
By comparing the IC50 of this compound in both the 5-HT2A and α1-adrenergic expressing cell lines, you can quantify its potency at each receptor. The use of selective antagonists will confirm the specificity of the assay.
Mandatory Visualizations
Caption: Shared Gq/11 signaling pathway for 5-HT2A and α1-adrenergic receptors.
Caption: Experimental workflow for dissecting this compound's receptor activity.
Caption: Logical relationship of this compound's dual antagonism.
References
Lidanserin Stability in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Lidanserin when dissolved in Dimethyl Sulfoxide (DMSO). The following question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a DMSO stock solution?
Q2: What are the optimal storage conditions for a this compound-DMSO stock solution?
To maximize the shelf-life of your this compound stock solution, the following conditions are recommended:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Moisture Control: Use high-quality, anhydrous DMSO and tightly sealed vials to prevent water absorption, as DMSO is hygroscopic[1][2]. Moisture can lead to hydrolysis of the compound.
-
Light Protection: Store aliquots in amber vials or in the dark to protect against photodegradation.
Q3: How can I check the stability of my this compound-DMSO solution?
The most common and reliable method for assessing the stability of a compound in solution is High-Performance Liquid Chromatography (HPLC)[3]. By comparing the chromatogram of a fresh sample to that of a stored sample, you can identify and quantify any degradation products that may have formed over time.
Q4: My DMSO stock solution has frozen at -20°C and now appears liquid. Is it still usable?
DMSO is very hygroscopic and can absorb moisture from the atmosphere over time[2]. This absorption of water can lower the freezing point of the solution. While the presence of some water may not necessarily mean the this compound has degraded, it is a sign of improper storage. It is recommended to perform a quality control check, such as HPLC, to confirm the integrity of the compound before use. To prevent this, always allow the vial to warm to room temperature before opening to avoid condensation of atmospheric moisture inside the cold vial.
Q5: I observed precipitation in my this compound-DMSO stock after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound completely before use. If the precipitate does not redissolve, it may indicate degradation or the formation of an insoluble salt. An analytical check via HPLC is recommended to assess the purity of the supernatant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound in DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Perform a stability check on the old stock solution using HPLC to compare against the fresh stock. 3. If degradation is confirmed, discard the old stock and use the fresh stock for subsequent experiments. Ensure proper storage of the new stock in single-use aliquots at -20°C or below. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry (LC-MS). 2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, moisture, or extreme temperatures). 3. Conduct forced degradation studies to understand the degradation pathways of this compound. |
| Loss of compound potency | Significant degradation of the parent compound. | 1. Quantify the remaining this compound in the stock solution using a validated HPLC method with a reference standard. 2. If the concentration has decreased significantly, the stock solution should be discarded. 3. Review and optimize storage conditions to prevent future degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound-DMSO Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound container and anhydrous DMSO to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: HPLC Method for Stability Assessment of this compound
This protocol is a general template. The specific column, mobile phase, and gradient may need to be optimized for this compound. A similar methodology was used for the stability assessment of Flibanserin.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., Agilent C18, 150x4.6 mm, 5µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 248 nm for Flibanserin)
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare a fresh "Time 0" sample of this compound in DMSO at the desired concentration.
-
Dilute a small amount of the "Time 0" stock solution in the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the diluted "Time 0" sample into the HPLC system and record the chromatogram. The main peak corresponds to intact this compound.
-
Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.
-
Prepare and inject the stored sample into the HPLC system under the same conditions as the "Time 0" sample.
-
Compare the chromatograms of the stored samples to the "Time 0" sample. Calculate the percentage of remaining this compound and note the presence of any new peaks, which would indicate degradation products.
-
Stability Data Summary
Since specific stability data for this compound is not publicly available, the following table is a template for how to present the results from an experimental stability study as described in Protocol 2.
| Storage Condition | Time Point | This compound Purity (%) | Number of Degradation Products | Notes |
| -80°C | 0 | 99.8 | 0 | Freshly prepared sample. |
| 1 Month | 99.7 | 0 | No significant change. | |
| 3 Months | 99.8 | 0 | No significant change. | |
| 6 Months | 99.6 | 0 | No significant change. | |
| -20°C | 0 | 99.8 | 0 | Freshly prepared sample. |
| 1 Month | 99.5 | 0 | No significant change. | |
| 3 Months | 99.2 | 1 (minor) | Minor degradation observed. | |
| 6 Months | 98.5 | 1 | Degradation product increased. | |
| 4°C | 0 | 99.8 | 0 | Freshly prepared sample. |
| 1 Week | 97.2 | 2 | Significant degradation. | |
| 1 Month | 85.1 | 3 | Unsuitable for storage. | |
| Room Temp (25°C) | 0 | 99.8 | 0 | Freshly prepared sample. |
| 24 Hours | 92.5 | 3 | Rapid degradation. | |
| 1 Week | 65.4 | 4 | Highly unstable. |
Visualizations
Caption: Experimental workflow for assessing this compound stability in DMSO.
References
How to prevent non-specific binding of Lidanserin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lidanserin. The following information is designed to help you prevent and troubleshoot non-specific binding in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as ZK-33839) is a potent antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1][2] It is crucial to consider both targets when designing and interpreting your experiments, as this compound's activity will reflect its interaction with both receptor types.
Q2: What is non-specific binding and why is it a concern in assays with this compound?
A2: Non-specific binding refers to the interaction of this compound with components in your assay other than its intended targets (5-HT2A and α1-adrenergic receptors). This can include binding to plastic surfaces of the assay plate, other proteins in your sample, or the filter membrane in filtration-based assays. High non-specific binding can lead to a reduced signal-to-noise ratio, making it difficult to obtain accurate and reproducible data on this compound's potency and efficacy.
Q3: What are the common causes of high non-specific binding with a small molecule like this compound?
A3: Several factors can contribute to high non-specific binding of small molecules:
-
Hydrophobic Interactions: this compound, like many small molecules, may have hydrophobic properties that cause it to stick to plastic surfaces and other hydrophobic molecules.
-
Electrostatic Interactions: Charged regions of the this compound molecule can interact with oppositely charged surfaces or biomolecules.
-
Insufficient Blocking: If the non-specific binding sites on your assay plate or membrane are not adequately blocked, this compound can bind to these sites, leading to high background.
-
Suboptimal Assay Conditions: Factors such as buffer pH, ionic strength, and the concentration of this compound itself can all influence the level of non-specific binding.
Troubleshooting Guide: High Non-Specific Binding in this compound Assays
High non-specific binding can obscure your specific signal. The following steps can help you identify the source of the issue and reduce background noise in your this compound assays.
Step 1: Optimize Your Assay Buffer
The composition of your assay buffer is critical for minimizing non-specific interactions.
-
Adjust pH and Ionic Strength: The pH of your buffer can influence the charge of this compound and interacting molecules. Experiment with a pH range around the physiological pH of 7.4. Increasing the salt concentration (e.g., with NaCl) can help to reduce non-specific electrostatic interactions.
-
Include a Blocking Agent: Adding a protein blocker to your assay buffer can saturate non-specific binding sites on the assay plate and other components.
-
Add a Detergent: A low concentration of a non-ionic detergent can help to disrupt non-specific hydrophobic interactions.
Table 1: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1 - 5% (w/v) | Protein blocker to saturate non-specific binding sites. |
| Non-fat Dry Milk | 0.5 - 5% (w/v) | A cost-effective protein blocker. |
| Normal Serum | 1 - 10% (v/v) | Can be a very effective blocking agent. |
| Tween-20 or Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic detergent to reduce hydrophobic interactions. |
Step 2: Refine Your Blocking and Washing Steps
Inadequate blocking and washing are common sources of high background.
-
Optimize Blocking: Ensure you are using an appropriate blocking agent at an effective concentration. The incubation time and temperature for the blocking step can also be optimized.
-
Increase Wash Steps: Increasing the number and volume of washes after the binding incubation can help to remove unbound this compound more effectively. Ensure your wash buffer is optimized to remove non-specifically bound compound without disrupting specific binding.
Step 3: Evaluate Your this compound Concentration
Using too high a concentration of this compound can lead to increased non-specific binding. If possible, use a concentration of this compound that is appropriate for the affinity of its target receptors.
Experimental Protocols
Below are detailed methodologies for common assays used to characterize this compound.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from standard procedures for 5-HT2A receptor binding assays.
Materials:
-
Membrane Preparation: From cells or tissues expressing the 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT2A ligand (e.g., 10 µM mianserin or unlabeled ketanserin).[3]
-
This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO).
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, varying concentrations of this compound (for competition assays), and [3H]ketanserin at a concentration near its Kd (typically 0.5-2 nM).
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add the non-specific binding control ligand.
-
Initiate Binding: Add the membrane preparation (typically 50-100 µg of protein per well) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the IC50 of this compound and calculate the Ki value.
Alpha-1 Adrenergic Receptor ELISA
This protocol outlines a general sandwich ELISA procedure for the detection of α1-adrenergic receptors, which can be adapted to study the effect of this compound on receptor expression or binding.
Materials:
-
ELISA Plate: 96-well microplate pre-coated with a capture antibody specific for the α1-adrenergic receptor.
-
Samples: Cell lysates or tissue homogenates containing the α1-adrenergic receptor.
-
Detection Antibody: A biotinylated antibody that recognizes a different epitope of the α1-adrenergic receptor.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase).
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine).
-
Stop Solution: e.g., 2N H2SO4.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Assay Diluent/Blocking Buffer: PBS with 1% BSA.
Procedure:
-
Sample Addition: Add your standards and samples to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash three to five times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the α1-adrenergic receptor in your samples.
Visualizing Signaling Pathways and Workflows
To better understand the mechanisms of action of this compound and the experimental process, the following diagrams illustrate the key signaling pathways and a general workflow for a competition binding assay.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Delivery Issues with Lidanserin in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lidanserin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT2A receptor and the alpha-1 adrenergic receptor.[1] Its dual antagonism makes it a valuable tool for investigating the roles of these receptor systems in various physiological and pathological processes.
Q2: What are the main challenges in delivering this compound in animal studies?
A2: Like many small molecule drugs, this compound's delivery can be hampered by poor aqueous solubility. This can lead to low bioavailability, inconsistent drug exposure, and difficulty in preparing stable and homogenous formulations for accurate dosing.
Q3: What are the recommended routes of administration for this compound in rodents?
A3: The most common routes for preclinical studies are oral gavage (PO) and subcutaneous (SC) injection. The choice depends on the experimental goals, desired pharmacokinetic profile, and the formulation characteristics.
Q4: How should I store this compound and its formulations?
A4: this compound powder is typically stored at -20°C for long-term stability. Stock solutions in solvents like DMSO should also be stored at low temperatures (e.g., -20°C or -80°C) and aliquoted to avoid repeated freeze-thaw cycles. The stability of dosing formulations will depend on the vehicle and should be assessed prior to the study.
Troubleshooting Guides
Formulation and Solubility Issues
Problem: this compound is precipitating out of my vehicle during formulation or administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Vehicles | This compound is expected to have low water solubility. Avoid using purely aqueous vehicles like saline or PBS if possible. |
| Vehicle Incompatibility | Screen a panel of common preclinical vehicles to determine the best option for this compound. Start with common solubilizing agents. |
| pH Effects | The solubility of ionizable compounds can be pH-dependent. Determine the pKa of this compound and adjust the pH of your vehicle to enhance solubility. |
| Temperature Effects | Solubility can be temperature-dependent. Gently warming the vehicle during preparation may help, but ensure the compound is stable at that temperature. |
| Supersaturation and Crashing Out | If using a co-solvent system, the drug may precipitate upon contact with aqueous physiological fluids. Consider using a formulation that forms a stable dispersion or emulsion. |
Recommended Starting Formulations for Solubility Screening:
| Vehicle Component | Rationale | Considerations |
| Polyethylene Glycol (PEG 300 or 400) | A common co-solvent that can significantly increase the solubility of many poorly soluble compounds. | Can be viscous. May need to be diluted with water or saline. |
| Tween 80 or Cremophor EL | Surfactants that can form micelles to encapsulate and solubilize hydrophobic drugs. | Can cause hypersensitivity reactions in some animals, especially Cremophor EL. Use the lowest effective concentration. |
| Corn Oil or Sesame Oil | Lipid-based vehicles are often suitable for lipophilic compounds. | May result in slower absorption compared to solution formulations. Ensure the oil is of pharmaceutical grade. |
| Hydroxypropyl Methylcellulose (HPMC) or Carboxymethylcellulose (CMC) | Suspending agents used to create uniform suspensions when the drug cannot be fully dissolved. | Requires careful homogenization to ensure dose uniformity. Particle size of the drug is critical. |
Oral Gavage Administration Issues
Problem: I am observing high variability in my data following oral gavage of a this compound suspension.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | Ensure the suspension is homogenous and continuously stirred during dosing to prevent settling of drug particles. |
| Improper Gavage Technique | Improper placement of the gavage needle can lead to administration into the trachea or esophagus, causing stress and affecting absorption. Ensure proper training and technique.[2][3][4][5] |
| Gastrointestinal Tract Variables | Factors like food in the stomach can significantly impact the absorption of poorly soluble drugs. Fasting the animals before dosing can reduce variability. |
| Formulation Instability in GI Fluids | The drug may precipitate in the acidic environment of the stomach. Consider formulations that are more stable in the GI tract, such as lipid-based systems. |
Subcutaneous Injection Issues
Problem: I am observing leakage at the injection site or local irritation after subcutaneous injection of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Injection Volume Too Large | For mice, the recommended maximum subcutaneous injection volume per site is typically 5-10 mL/kg. If a larger volume is needed, consider splitting the dose into multiple sites. |
| Improper Injection Technique | Ensure you are creating a "tent" of skin and inserting the needle at the base, parallel to the body, to ensure the injection is into the subcutaneous space. |
| Vehicle-Induced Irritation | Some solubilizing agents, like high concentrations of DMSO or certain surfactants, can cause local irritation. Minimize the concentration of these excipients or choose a more biocompatible vehicle. |
| Drug Precipitation at Injection Site | If the drug precipitates upon injection, it can cause irritation and lead to slow, erratic absorption. Consider using a formulation that maintains the drug in a solubilized or stable suspended state in the subcutaneous space. |
Experimental Protocols
Note: The following protocols are general guidelines and should be optimized for your specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rats
-
Objective: To prepare a 1 mg/mL suspension of this compound in 0.5% w/v Carboxymethylcellulose (CMC).
-
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (low viscosity)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% CMC vehicle: For 100 mL, dissolve 0.5 g of CMC in ~90 mL of sterile water. Heat and stir until fully dissolved. Allow to cool to room temperature, then adjust the final volume to 100 mL.
-
Triturate the this compound powder in a mortar with a small amount of the CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure a uniform suspension.
-
Keep the suspension stirring during dose administration to ensure homogeneity.
-
Protocol 2: Preparation of a this compound Solution for Subcutaneous Injection in Mice
-
Objective: To prepare a 0.5 mg/mL solution of this compound in a co-solvent vehicle.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. Use the minimal amount of DMSO necessary for complete dissolution (e.g., 5-10% of the final volume).
-
Add PEG 400 to the solution and mix well (e.g., to 40% of the final volume).
-
Slowly add sterile saline while vortexing to bring the solution to the final desired volume. The final vehicle composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antagonistic action on Gq-coupled 5-HT2A and α1-adrenergic receptors.
Caption: General experimental workflow for preclinical studies with this compound.
References
Optimizing Experimental Design for Lidanserin Studies: A Technical Support Center
Welcome to the Technical Support Center for Lidanserin studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this 5-HT2A and α1-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound (also known as ZK-33839) is a potent antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1] It was initially developed as a potential antihypertensive agent. Its dual antagonism makes it a valuable tool for studying the roles of these receptor systems in various physiological processes.
Q2: What are the key considerations for preparing this compound stock solutions?
A2: this compound is soluble in DMSO at a concentration of 50 mg/mL (110.00 mM) with the aid of ultrasonication.[2] For aqueous buffers like PBS, it is advisable to first dissolve this compound in a minimal amount of DMSO and then perform a serial dilution into the aqueous buffer. Be aware that high concentrations of DMSO in the final solution can affect cellular assays. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced artifacts.[3] If precipitation occurs upon dilution in aqueous buffers, consider the pH of the buffer, as solubility can be pH-dependent.[4]
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of affinity (Ki) and receptor density (Bmax).
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below its Kd value. Check the purity of the radioligand, as impurities can increase NSB. Consider the hydrophobicity of the radioligand; more hydrophobic ligands tend to have higher NSB. |
| Membrane Preparation | Reduce the amount of membrane protein per well (a typical range is 100-500 µg). Ensure thorough homogenization and washing of membranes to remove any endogenous ligands. |
| Assay Conditions | Optimize incubation time and temperature; shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding. Modify the assay buffer by including agents like bovine serum albumin (BSA) to reduce non-specific interactions. |
| Filtration and Washing | Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. Increase the number and volume of wash steps with ice-cold wash buffer. |
Functional Assays (e.g., Calcium Flux)
Issue: Low or No Signal Response to Agonist
A weak or absent signal in response to agonist stimulation can prevent accurate measurement of antagonist activity.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling. Perform a cell viability check before the assay. Seed cells at an optimal density to achieve a confluent monolayer on the day of the assay. |
| Receptor Expression | Verify the expression of the target receptor (5-HT2A or α1-adrenergic) in your cell line using techniques like Western blot or qPCR. |
| Agonist Concentration | Perform a full agonist concentration-response curve to determine the optimal concentration to use for antagonist studies (typically the EC80). |
| Dye Loading Issues | Ensure the calcium indicator dye is loaded at the correct concentration and for the appropriate time, as recommended by the manufacturer. Use a dye-loading buffer that is compatible with your cells and the assay. |
| Instrument Settings | Check that the fluorescence plate reader is set to the correct excitation and emission wavelengths for the chosen calcium indicator dye. |
Issue: High Background Fluorescence
High background fluorescence can mask the signal from agonist-induced calcium flux.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Use phenol red-free media during the assay, as phenol red can contribute to background fluorescence. Include control wells with cells and dye but no agonist to measure and subtract background. |
| Dye Leakage or Overloading | Optimize the dye concentration and loading time to prevent excessive dye accumulation and leakage. |
| Compound Interference | Test the fluorescence of this compound alone at the concentrations used in the assay to ensure it does not have intrinsic fluorescence at the measurement wavelengths. |
In Vivo Antihypertensive Studies
Issue: High Variability in Blood Pressure Measurements
High variability in blood pressure readings can make it difficult to detect a statistically significant effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Animal Stress | Acclimate animals to the measurement procedure and environment for several days before starting the experiment to reduce stress-induced blood pressure fluctuations. |
| Measurement Technique | For tail-cuff measurements, ensure proper cuff size and placement, and maintain a consistent, warm environment for the animal to ensure accurate readings from the tail artery. For invasive measurements via telemetry or arterial catheter, ensure proper surgical implantation and recovery, and allow for a stabilization period before recording baseline data. |
| Time of Day | Conduct blood pressure measurements at the same time each day to minimize the influence of circadian rhythms on blood pressure. |
| Animal Handling | Handle animals gently and consistently to minimize stress. |
Data Presentation
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor | Ki (nM) |
| 5-HT2A | Value |
| α1A-Adrenergic | Value |
| α1B-Adrenergic | Value |
| α1D-Adrenergic | Value |
| Dopamine D2 | Value |
| Histamine H1 | Value |
| 5-HT1A | Value |
| 5-HT2C | Value |
| Note: These are placeholder values. Actual Ki values should be determined experimentally. |
Table 2: this compound Solubility and Stability
| Solvent/Condition | Solubility | Stability |
| DMSO | 50 mg/mL (110.00 mM) | Stable for 6 months at -80°C |
| PBS (pH 7.4) | Requires experimental determination | Requires experimental determination |
| Cell Culture Media | Requires experimental determination | Requires experimental determination |
| Note: It is recommended to empirically determine solubility and stability in aqueous buffers for your specific experimental conditions. |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor using a radiolabeled antagonist like [3H]ketanserin.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT2A receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-500 µg/mL.
2. Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add membrane preparation, a fixed concentration of [3H]ketanserin (typically at or below its Kd), and assay buffer.
-
Non-Specific Binding: Add membrane preparation, [3H]ketanserin, and a high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Competition: Add membrane preparation, [3H]ketanserin, and serial dilutions of this compound.
3. Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
4. Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking agent.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This protocol provides a general method for assessing the antagonist activity of this compound at the 5-HT2A receptor.
1. Cell Culture:
-
Seed cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates and grow to a confluent monolayer.
2. Dye Loading:
-
Prepare a calcium indicator dye (e.g., Fluo-8) loading solution in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration (e.g., EC80) of a 5-HT2A agonist (e.g., serotonin) to all wells.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 1-3 minutes) at the appropriate excitation and emission wavelengths.
5. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known potent antagonist (100% inhibition).
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: Antagonistic action of this compound on the 5-HT2A receptor signaling cascade.
Caption: this compound's antagonistic effect on the α1-adrenergic receptor pathway.
Caption: Experimental workflow for a calcium flux antagonist assay.
Caption: Logical troubleshooting flow for high non-specific binding in a radioligand assay.
References
Troubleshooting unexpected results in Lidanserin experiments
Welcome to the technical support center for Lidanserin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and unexpected outcomes that may arise during experiments with this compound, a dual antagonist of the 5-HT2A and α1-adrenergic receptors.
Q1: My in-vitro assay shows a weaker antagonistic effect of this compound than expected.
A1: Several factors could contribute to a perceived weaker effect:
-
Solubility and Stability: this compound may have limited solubility in aqueous buffers. Ensure the compound is fully dissolved. It is recommended to first dissolve this compound in a small amount of DMSO and then dilute it in the assay buffer. Be mindful of the final DMSO concentration, as high concentrations can affect cell viability and assay performance. Also, consider the stability of this compound in your specific assay conditions over time.
-
Receptor Density: The cell line used may have a low expression of 5-HT2A or α1-adrenergic receptors, leading to a smaller signal window for antagonism. Verify the receptor expression level in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known high-affinity ligand.
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor might be too high, making it difficult for a competitive antagonist like this compound to inhibit the signal effectively. Perform an agonist dose-response curve to determine the EC80 concentration and use this for your antagonist assays.
-
Assay Conditions: The incubation time, temperature, and buffer composition can all influence the binding of this compound to its targets. Optimize these parameters for your specific assay.
Q2: I am observing unexpected cardiovascular effects (e.g., a significant drop in blood pressure) in my in vivo animal model at doses that should be selective for 5-HT2A antagonism.
A2: This is a critical observation and likely relates to this compound's dual antagonism.
-
α1-Adrenergic Blockade: this compound is also an α1-adrenergic receptor antagonist. The α1-adrenergic receptors play a crucial role in maintaining vascular tone, and their blockade leads to vasodilation and a decrease in blood pressure. What you are observing is likely the on-target effect of this compound at the α1-adrenergic receptor.
-
Dose-Response Relationship: It is crucial to perform a careful dose-response study to understand the relationship between the dose of this compound and its effects on both 5-HT2A and α1-adrenergic mediated pathways. This will help in identifying a dose that provides the desired level of 5-HT2A antagonism with manageable cardiovascular side effects.
-
Animal Model: The cardiovascular system of the animal model you are using might be particularly sensitive to α1-adrenergic blockade.
Q3: My behavioral study in rodents is showing unexpected anxiolytic-like or sedative effects.
A3: These effects can be attributed to the individual or combined actions at the 5-HT2A and α1-adrenergic receptors.
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors in the prefrontal cortex and other brain regions has been associated with anxiolytic and antipsychotic-like effects.
-
α1-Adrenergic Receptor Antagonism: Central α1-adrenergic blockade can lead to sedation and a decrease in locomotor activity.
-
Synergistic Effects: The combination of 5-HT2A and α1-adrenergic antagonism may produce synergistic effects on behavior that are not observed with selective antagonists for either receptor. It is important to include appropriate control groups in your study, such as animals treated with a selective 5-HT2A antagonist and a selective α1-adrenergic antagonist, to dissect the contribution of each receptor system to the observed behavioral phenotype.
Q4: How can I confirm that the observed effects in my experiment are specifically due to 5-HT2A and/or α1-adrenergic receptor antagonism?
A4: To validate the specificity of this compound's effects, consider the following experimental controls:
-
Use of Selective Antagonists: Compare the effects of this compound with those of a highly selective 5-HT2A antagonist (e.g., M100907/Volinanserin) and a selective α1-adrenergic antagonist (e.g., Prazosin). This will help to differentiate the contribution of each receptor.
-
Rescue Experiments: In an in vitro setting, if you are using a cell line with knocked-down or knocked-out 5-HT2A or α1-adrenergic receptors, the effect of this compound on the corresponding signaling pathway should be abolished.
-
Binding Assays: Perform competitive radioligand binding assays to confirm that this compound is indeed binding to the 5-HT2A and α1-adrenergic receptors in your experimental system.
Data Presentation
Receptor Binding Affinity Profile
| Compound | Receptor | Ki (nM) | Reference |
| This compound | 5-HT2A | Data not available | - |
| α1-adrenergic | Data not available | - | |
| Ketanserin | 5-HT2A (human) | 0.35 - 0.77 | [1] |
| α1A-adrenergic (rat) | 1.35 | [1] | |
| α1B-adrenergic (rat) | Data not available | - | |
| α1D-adrenergic (rat) | Data not available | - | |
| Prazosin | α1-adrenergic (rat aorta) | ~1.0 (pA2 value of 9.8-10.7 indicates high affinity) | [2] |
| α1-adrenoceptors (rat myocardium) | 0.156 (Kd) | [3] |
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]-Ketanserin (at a concentration close to its Kd), and either the assay buffer (for total binding), Mianserin (for non-specific binding), or a dilution of this compound.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Functional Calcium Mobilization Assay for 5-HT2A Receptor
Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT2A receptor.
Materials:
-
A cell line stably co-expressing the human 5-HT2A receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A 5-HT2A receptor agonist (e.g., Serotonin or DOI).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and initiate the kinetic read.
-
After establishing a stable baseline fluorescence, add the 5-HT2A agonist at its EC80 concentration to all wells.
-
Continue to monitor the fluorescence for several minutes to capture the peak calcium response.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway and Site of this compound Action.
Caption: α1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for a Radioligand Binding Assay.
References
- 1. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Best practices for storing and handling Lidanserin
Welcome to the Technical Support Center for Lidanserin (ZK-33839). This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (also known as ZK-33839) is a research compound that acts as a potent and selective antagonist for both the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1][2] It was originally developed as a potential antihypertensive agent but was never brought to market.[2][3] Its dual-receptor antagonism makes it a valuable tool for investigating the roles of these signaling pathways in various physiological and pathological processes.
Q2: What is the primary mechanism of action for this compound? A2: this compound exerts its effects by competitively blocking two distinct receptor types:
-
5-HT2A Receptors: These are G-protein coupled receptors (GPCRs) that, when activated by serotonin, typically couple to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating Protein Kinase C (PKC).
-
α1-Adrenergic Receptors: These are also GPCRs that couple to Gq/11 proteins. Activation by epinephrine or norepinephrine initiates the same PLC-mediated signaling cascade, primarily leading to smooth muscle contraction.
By antagonizing both receptors, this compound can inhibit signaling pathways associated with vasoconstriction, platelet aggregation, and certain central nervous system functions.[3]
Q3: What are the physical properties of this compound? A3: this compound is typically supplied as an off-white to light yellow solid powder. It is known to be hygroscopic, meaning it readily absorbs moisture from the air. This property is critical to consider during handling and storage to ensure the compound's integrity and accurate weighing.
Q4: In what solvent should I dissolve this compound? A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 50 mg/mL. Due to the hygroscopic nature of both this compound and DMSO, it is imperative to use fresh, anhydrous, high-purity DMSO for dissolution.
Storage and Handling
Proper storage and handling are critical to maintain the stability and integrity of this compound.
Storage Conditions
Quantitative data for recommended storage conditions are summarized below.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress.
Key Handling Practices:
-
Hygroscopic Nature : this compound powder can absorb atmospheric moisture, which may affect its stability and weighing accuracy. Handle the powder quickly in a dry environment (e.g., a glovebox or a room with low humidity). Seal containers tightly immediately after use.
-
Stock Solutions : Once dissolved, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.
-
Shipping : this compound is typically shipped at room temperature. Upon receipt, it should be stored immediately under the recommended conditions.
Troubleshooting Guide
Issue 1: this compound powder appears clumpy or has turned into a gummy solid.
-
Cause : This is likely due to the absorption of moisture from the atmosphere because of its hygroscopic properties.
-
Solution :
-
Prevention : Always store the solid compound in a tightly sealed container with a desiccant. Minimize the time the container is open to the air. For highly sensitive experiments, handle the powder in a glovebox with an inert atmosphere.
-
Correction : If clumping occurs, you can gently break up the clumps with a clean spatula before weighing. However, be aware that the compound's water content is now higher, which will affect the accuracy of weight-based concentration calculations. For best results, use a fresh, properly stored vial.
-
Issue 2: Poor solubility or failure to dissolve completely in DMSO.
-
Cause : Several factors can contribute to solubility issues:
-
The concentration is too high (above 50 mg/mL).
-
The DMSO is not pure or contains absorbed water. DMSO itself is highly hygroscopic.
-
Insufficient energy to break the crystal lattice of the solid.
-
-
Solution :
-
Verify DMSO Quality : Use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO.
-
Apply Energy : After adding the solvent, vortex the solution vigorously. If solids remain, use a water bath sonicator for 10-15 minutes to aid dissolution. Gentle warming in a water bath (30-40°C) for 5-10 minutes can also be effective.
-
Reduce Concentration : If the compound still does not dissolve, your intended concentration may be too high. Try preparing a more dilute stock solution (e.g., 10 mM instead of 50 mM).
-
Issue 3: The compound precipitates when the DMSO stock solution is added to an aqueous buffer or cell culture medium.
-
Cause : This is a common problem known as "salting out." this compound is poorly soluble in aqueous solutions, and the abrupt change in solvent polarity causes it to precipitate.
-
Solution :
-
Lower Final Concentration : Ensure the final concentration in your aqueous medium is low enough to be soluble.
-
Optimize Dilution : Do not add the concentrated DMSO stock directly into the final aqueous volume. Instead, perform serial dilutions. For example, first, dilute the stock 1:10 in your buffer, vortex immediately and thoroughly, and then add this intermediate dilution to the final volume.
-
Control DMSO Concentration : Keep the final concentration of DMSO in your assay as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (medium + same final concentration of DMSO) in your experiments.
-
Experimental Protocols & Methodologies
General Protocol: In Vitro 5-HT2A Receptor Antagonism Assay
This protocol describes a general method to quantify the antagonist activity of this compound at the 5-HT2A receptor using a cell-based calcium mobilization assay.
1. Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., F-12K or DMEM/F12).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
5-HT (Serotonin) as the agonist.
-
This compound.
-
Anhydrous DMSO.
-
Black, clear-bottom 96-well or 384-well microplates.
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 1 mM stock solution of Serotonin in sterile water or assay buffer.
-
Store aliquots at -20°C or -80°C.
3. Experimental Procedure:
-
Cell Plating : Seed the 5-HT2A-expressing cells into the microplates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Dye Loading : Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions (typically 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation : Prepare a dilution series of this compound in assay buffer. Also, prepare the agonist solution (Serotonin) at a concentration that will yield an EC80 response (this must be determined from a prior agonist dose-response curve).
-
Antagonist Incubation : Wash the cells once with assay buffer, leaving a final volume in each well. Add the diluted this compound solutions to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the instrument to measure fluorescence (Excitation ~485 nm, Emission ~525 nm).
-
Agonist Addition & Reading : Establish a stable baseline reading for 10-20 seconds. Configure the instrument to add the EC80 concentration of Serotonin to all wells (except negative controls). Immediately begin recording the fluorescence signal every 1-2 seconds for at least 90-120 seconds.
-
Data Analysis : The antagonist effect of this compound is measured by its ability to inhibit the calcium flux induced by Serotonin. Calculate the percent inhibition for each this compound concentration and plot the results to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Mechanism of action for this compound as a dual antagonist.
Experimental Workflow
Caption: Workflow for an in vitro calcium mobilization assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Mitigating Lidanserin-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxic effects of Lidanserin in cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treating our cell line with this compound. What are the potential mechanisms of this compound-induced cytotoxicity?
A1: While specific cytotoxic mechanisms for this compound are not extensively documented in publicly available literature, drug-induced cytotoxicity often involves several common pathways. Based on general principles of drug-induced cell stress, potential mechanisms for this compound could include:
-
Induction of Apoptosis: Many pharmacological compounds can trigger programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway. Key events include the activation of caspases, a family of proteases that execute cell death.[1][2][3]
-
Oxidative Stress: The compound may lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[4][5] This can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: this compound might affect mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm), impaired ATP production, and the release of pro-apoptotic factors like cytochrome c.
Q2: How can we confirm if this compound is inducing apoptosis in our cells?
A2: Several experimental approaches can be used to determine if apoptosis is the primary mode of cell death:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Caspase Activity Assays: Fluorogenic or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, or initiator caspases like caspase-8 and caspase-9. A significant increase in their activity upon this compound treatment would strongly suggest apoptosis.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting for Apoptosis Markers: You can perform western blotting to detect the cleavage of PARP (Poly (ADP-ribose) polymerase) or the levels of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL).
Q3: What are some general strategies to mitigate drug-induced cytotoxicity in vitro?
A3: If this compound-induced cytotoxicity is impacting your experiments, you can explore several mitigation strategies. These approaches aim to counteract the potential mechanisms of cell death.
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-incubating the cells with antioxidants may rescue them from cytotoxicity. Commonly used antioxidants include N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and Trolox (a water-soluble analog of Vitamin E).
-
Use of Apoptosis Inhibitors: Pan-caspase inhibitors, such as Z-VAD-FMK, can be used to determine if cell death is caspase-dependent. If Z-VAD-FMK rescues the cells, it confirms that apoptosis is the primary death pathway.
-
Dose and Time Optimization: Reducing the concentration of this compound or shortening the exposure time may reduce cytotoxicity while still allowing for the observation of the desired pharmacological effects.
-
Serum Concentration in Media: The concentration of serum in your cell culture media can sometimes influence drug activity and toxicity. Experimenting with different serum concentrations might be beneficial.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Test a panel of different cell lines to identify one with a more suitable tolerance to this compound. |
| Incorrect dosage calculation | Double-check all calculations for dilutions and final concentrations. Verify the stock solution concentration. |
| Contamination of cell culture | Perform a mycoplasma test and check for bacterial or fungal contamination. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, run a solvent control to ensure the observed cytotoxicity is not due to the solvent itself. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. |
| Incomplete drug dissolution | Ensure this compound is fully dissolved in the solvent before adding it to the culture medium. Vortex and visually inspect for any precipitates. |
| Fluctuations in incubator conditions | Regularly check and calibrate the CO2 levels, temperature, and humidity of your cell culture incubator. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with NAC: Prepare a stock solution of NAC. One hour prior to this compound treatment, add NAC to the cells at a final concentration of 1-5 mM.
-
This compound Treatment: Add this compound at the desired concentration to the wells already containing NAC.
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability using the MTT assay or another suitable method.
Quantitative Data Summary
The following table summarizes the concentrations of various antioxidants used in published studies to mitigate drug-induced cytotoxicity. These can serve as a starting point for your own experiments.
| Antioxidant | Cell Line | Challenging Agent | Effective Concentration | Reference |
| N-acetylcysteine (NAC) | H9c2 | Methylone, 3,4-DMMC | 1 mM | |
| Ascorbic Acid (Vitamin C) | H9c2 | Methylone, 3,4-DMMC | 0.1 mM | |
| Trolox | H9c2 | Methylone, 3,4-DMMC | 0.2 mM | |
| Curcumin | PC12 | Oxaliplatin, Cisplatin | Not specified | |
| Vitamin E | - | Cisplatin | Not specified |
Visualizations
Caption: Workflow for cytotoxicity assessment and mitigation.
Caption: Potential intrinsic apoptosis signaling pathway.
References
Validation & Comparative
A Comparative In Vivo Potency Analysis of Lidanserin and Ketanserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo potency of two prominent antagonists of the serotonin 5-HT2A and alpha-1 adrenergic receptors: lidanserin and ketanserin. While both compounds share a similar pharmacological profile, a direct in vivo potency comparison is challenging due to the limited availability of published in vivo data for this compound. This document summarizes the available quantitative data for ketanserin and contextualizes the pharmacological actions of both agents, supported by detailed experimental methodologies and signaling pathway diagrams.
In Vivo Potency Comparison
A comprehensive head-to-head in vivo potency comparison between this compound and ketanserin is not feasible based on currently available public domain data. While ketanserin has been extensively studied in various in vivo models, providing quantitative measures of its potency, similar data for this compound remains scarce. This compound is recognized as a 5-HT2A and α1-adrenergic receptor antagonist that was initially developed as an antihypertensive agent but was never marketed[1].
The following table summarizes the available in vivo potency data for ketanserin.
Table 1: In Vivo Potency of Ketanserin
| Parameter | Species | Experimental Model | Potency (ED50) | Reference |
| 5-HT2A Receptor Antagonism | Rat | Antagonism of quipazine-induced elevation of serum corticosterone | 0.9 mg/kg, i.p. | [2] |
| Alpha-1 Adrenergic Antagonism | Human | Inhibition of phenylephrine-induced hypertension | Dose-dependent blockade up to 10 mg | [3] |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 value indicates a higher potency.
Experimental Protocols
Antagonism of Quipazine-Induced Corticosterone Elevation in Rats
This in vivo assay assesses the 5-HT2A receptor antagonist activity of a test compound by measuring its ability to block the increase in serum corticosterone levels induced by the serotonin agonist quipazine.
Methodology:
-
Animal Model: Male rats are used for the experiment.
-
Drug Administration: The test compound (e.g., ketanserin) is administered intraperitoneally (i.p.) at various doses.
-
Agonist Challenge: One hour after the administration of the test compound, the 5-HT2A receptor agonist quipazine is administered.
-
Sample Collection: Blood samples are collected at a specified time point after the quipazine challenge.
-
Analysis: Serum corticosterone levels are measured. The ED50 is calculated as the dose of the antagonist that causes a 50% reduction in the quipazine-induced elevation of corticosterone.[2]
Assessment of Alpha-1 Adrenergic Antagonism in Humans
This clinical research protocol evaluates the alpha-1 adrenergic blocking properties of a drug by measuring its effect on the pressor response to an alpha-1 adrenergic agonist.
Methodology:
-
Subjects: Healthy human volunteers are recruited for the study.
-
Drug Administration: The test compound (e.g., ketanserin) is administered orally for a specified duration.
-
Agonist Infusion: The selective alpha-1 adrenergic agonist, phenylephrine, is infused intravenously at varying rates to generate a dose-response curve for blood pressure.
-
Measurement: Blood pressure and heart rate are continuously monitored.
-
Analysis: The dose-response curve of phenylephrine on blood pressure is compared before and after treatment with the antagonist. A rightward shift in the dose-response curve indicates alpha-1 adrenergic antagonism.[4]
Signaling Pathways
Both this compound and ketanserin exert their effects by blocking the signaling pathways initiated by the activation of 5-HT2A and alpha-1 adrenergic receptors.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Its activation leads to a cascade of intracellular events, as depicted below.
Caption: Canonical signaling pathway of the 5-HT2A receptor.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-1 adrenergic receptors are also GPCRs coupled to the Gq/11 protein. Their activation by catecholamines like norepinephrine and epinephrine triggers a similar signaling cascade to that of the 5-HT2A receptor.
Caption: Canonical signaling pathway of the alpha-1 adrenergic receptor.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study designed to assess the potency of a receptor antagonist.
Caption: General workflow for in vivo antagonist potency studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Central serotonin antagonist activity of ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha-adrenergic receptor blocking effect of ketanserin and the interaction between alpha-adrenergic and S2-serotonergic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketanserin and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lidanserin and Ritanserin for Neuropharmacological Research
A detailed examination of two prominent serotonin 5-HT2A receptor antagonists, highlighting their distinct receptor binding profiles and pharmacological characteristics.
In the landscape of neuropharmacological research, Lidanserin and Ritanserin have emerged as significant tools for investigating the roles of the serotonin system in various physiological and pathological processes. Both compounds are recognized as potent antagonists of the 5-HT2A receptor, a key target in the development of treatments for a range of neuropsychiatric disorders. However, a closer examination of their receptor binding profiles and functional activities reveals critical differences that are paramount for researchers in drug development and neuroscience. This guide provides a comprehensive, data-driven comparison of this compound and Ritanserin to inform experimental design and interpretation.
At a Glance: Key Pharmacological Distinctions
This compound is characterized by its dual antagonism of both the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1] In contrast, Ritanserin exhibits a more selective and potent antagonism at the 5-HT2A receptor, with high affinity for the 5-HT2C receptor as well. Ritanserin has comparatively lower affinity for α1-adrenergic, histamine H1, and dopamine D2 receptors.
Quantitative Receptor Binding Profiles
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and Ritanserin for a variety of relevant neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor | This compound (Ki, nM) | Ritanserin (Ki, nM) |
| 5-HT2A | Data Not Available | 0.45 |
| 5-HT2C | Data Not Available | 0.71 |
| α1-Adrenergic | Data Not Available | ~48 (107-fold lower than 5-HT2A) |
| α2-Adrenergic | Data Not Available | ~75 (166-fold lower than 5-HT2A) |
| Dopamine D2 | Data Not Available | ~35 (77-fold lower than 5-HT2A) |
| Histamine H1 | Data Not Available | ~17.5 (39-fold lower than 5-HT2A) |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and Ritanserin involves the blockade of the 5-HT2A receptor, which is a Gq/11 protein-coupled receptor. Antagonism of this receptor inhibits the downstream signaling cascade, which includes the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Figure 1. Antagonism of the 5-HT2A receptor signaling pathway.
The determination of binding affinities, such as the Ki values presented in the table, is typically achieved through competitive radioligand binding assays.
Figure 2. Workflow for a competitive radioligand binding assay.
Comparative Pharmacological Properties
The distinct receptor binding profiles of this compound and Ritanserin translate to different overall pharmacological effects and potential therapeutic applications.
Figure 3. Key pharmacological differences between this compound and Ritanserin.
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol provides a general framework for determining the binding affinity of a test compound (e.g., this compound or Ritanserin) for the 5-HT2A receptor.
1. Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).
-
Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]-Ketanserin.
-
Test Compounds: this compound and Ritanserin, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound or Ritanserin).
-
For determining non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled Ketanserin) instead of the test compound.
-
For determining total binding, add assay buffer instead of any unlabeled compound.
-
-
Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While both this compound and Ritanserin are valuable as 5-HT2A receptor antagonists, their differing affinities for other receptors, particularly the α1-adrenergic and 5-HT2C receptors, are critical considerations for researchers. The dual 5-HT2A and α1-adrenergic antagonism of this compound suggests its potential utility in studies related to hypertension and other cardiovascular conditions. In contrast, the potent and selective 5-HT2A and 5-HT2C antagonism of Ritanserin makes it a more specific tool for investigating the roles of these serotonin receptor subtypes in neuropsychiatric conditions such as anxiety, depression, and sleep disorders. The choice between these two compounds should be guided by the specific research question and the desired selectivity profile.
References
Lidanserin: A Comparative Analysis of its Potential Antipsychotic Efficacy Against Novel Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of antipsychotic drug development is continually evolving, with a significant focus on novel mechanisms of action that extend beyond simple dopamine D2 receptor antagonism. This guide provides a comparative analysis of Lidanserin, a compound with a distinct pharmacological profile, against a range of currently marketed novel antipsychotic drugs. This compound (ZK-33839) is a known 5-HT2A and α1-adrenergic receptor antagonist, a profile that suggests potential antipsychotic properties.[1] Although originally developed as an antihypertensive agent and never marketed for psychosis, its mechanism of action warrants a theoretical exploration of its efficacy in the context of modern antipsychotic therapies.
This document offers a detailed comparison of the receptor binding profiles of this compound and selected novel antipsychotics, discusses the theoretical underpinnings of their potential efficacy based on key neurotransmitter pathways implicated in schizophrenia, and provides methodologies for the types of preclinical and in vitro studies essential for such evaluations.
Comparative Receptor Binding Profiles
A critical determinant of an antipsychotic drug's efficacy and side-effect profile is its affinity for a range of neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several novel antipsychotic drugs. A lower Ki value indicates a higher binding affinity. Data for this compound is limited to its primary targets.
| Receptor | This compound (ZK-33839) | Risperidone | Olanzapine | Aripiprazole | Brexpiprazole | Cariprazine | Lumateperone |
| Dopamine D2 | Not Reported | 3.13 | 11 | 0.34 | 0.3 | 0.49 | 32 |
| Serotonin 5-HT2A | Antagonist | 0.16 | 4 | 3.4 | 0.47 | 1.9 | 0.54 |
| Serotonin 5-HT1A | Not Reported | 270 | 31 | 1.7 (partial agonist) | 1.1 (partial agonist) | 2.5 (partial agonist) | 6.1 (partial agonist) |
| α1-Adrenergic | Antagonist | 0.8 | 19 | 57 | 0.17 | 26 | 41 |
| Histamine H1 | Not Reported | 20 | 7 | 61 | 19 | 23 | 1.1 |
Note: Ki values are compiled from various sources and may vary between studies. The profile for this compound is based on its described primary mechanism of action.
Theoretical Efficacy Based on Mechanism of Action
The therapeutic effects of antipsychotic drugs are largely attributed to their modulation of key neurotransmitter systems in the brain, primarily the dopamine and serotonin pathways.
The Dopamine Hypothesis and D2 Receptor Occupancy
The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic region, contributes to the positive symptoms of psychosis.[2][3][4] Most antipsychotic drugs exert their effects, at least in part, by blocking dopamine D2 receptors. The clinical efficacy of many antipsychotics correlates with their ability to achieve a therapeutic window of D2 receptor occupancy (typically 60-80%). While this compound's affinity for the D2 receptor has not been extensively reported in the context of antipsychotic development, its lack of primary D2 antagonism would differentiate it from the majority of currently available treatments.
The Role of Serotonin 5-HT2A Receptor Antagonism
Many novel, or "atypical," antipsychotics are potent antagonists of the serotonin 5-HT2A receptor. Blockade of 5-HT2A receptors is thought to contribute to antipsychotic efficacy, particularly in improving negative symptoms and reducing the risk of extrapyramidal side effects (EPS) associated with high D2 receptor blockade. The serotonin system modulates dopamine release, and 5-HT2A antagonism can lead to an increase in dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for cognitive and negative symptoms. This compound's potent 5-HT2A antagonism is a key feature that aligns it with the pharmacology of many successful novel antipsychotics.
The Contribution of α1-Adrenergic Receptor Antagonism
Antagonism of α1-adrenergic receptors is another common feature of many atypical antipsychotics. While high affinity for these receptors can be associated with side effects like orthostatic hypotension and sedation, it may also contribute to the overall therapeutic profile. α1-adrenergic receptors are involved in regulating neurotransmission in the central nervous system, and their blockade can modulate both dopaminergic and serotonergic activity. This compound's α1-adrenergic antagonism could therefore synergize with its 5-HT2A blockade to produce a unique antipsychotic effect.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Psychosis
The diagrams below illustrate the simplified signaling pathways of dopamine and serotonin, which are central to the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs.
Experimental Workflow: Receptor Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).
-
Unlabeled test compound (e.g., this compound, novel antipsychotics).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound. Prepare a working solution of the radioligand at a concentration close to its Kd value.
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled specific ligand).
-
Equilibrium: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Preclinical Behavioral Models of Psychosis
Objective: To assess the potential antipsychotic-like effects of a test compound in animal models.
1. Amphetamine-Induced Hyperlocomotion:
-
Rationale: Administration of psychostimulants like amphetamine increases dopamine release and induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis.
-
Procedure:
-
Acclimate rodents to the testing environment (e.g., open-field arena).
-
Administer the test compound (e.g., this compound) or vehicle.
-
After a pre-treatment period, administer amphetamine.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.
-
-
Expected Outcome for Antipsychotic Activity: A reduction in amphetamine-induced hyperlocomotion.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Rationale: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak, non-startling sensory stimulus (prepulse) presented shortly before a strong, startling stimulus normally inhibits the startle response.
-
Procedure:
-
Place the animal in a startle chamber equipped with a speaker and a sensor to measure the startle response.
-
Administer the test compound or vehicle.
-
Present a series of trials with the startling stimulus alone and with the prepulse preceding the startling stimulus at varying intervals.
-
-
Expected Outcome for Antipsychotic Activity: Reversal of a deficit in PPI induced by a psychotomimetic agent (e.g., phencyclidine - PCP) or in a genetic model of schizophrenia.
Conclusion
While clinical data on the efficacy of this compound as an antipsychotic is unavailable, its pharmacological profile as a potent 5-HT2A and α1-adrenergic receptor antagonist suggests a theoretical basis for antipsychotic activity. This profile aligns with key mechanistic features of many successful novel antipsychotics, which often combine modest D2 receptor affinity with potent 5-HT2A antagonism. The lack of strong D2 receptor antagonism could potentially translate to a favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia.
Further preclinical investigation of this compound in established animal models of psychosis is warranted to explore its potential antipsychotic-like effects. A comprehensive in vitro receptor binding screen would also be crucial to fully characterize its pharmacological profile and identify any off-target activities. Should such preclinical data prove promising, this compound could represent a valuable lead compound for the development of a new class of antipsychotic agents with a novel mechanism of action. This comparative guide serves as a foundational resource for researchers and drug development professionals to contextualize the potential of compounds like this compound within the broader landscape of novel antipsychotic therapies.
References
Validating Lidanserin's Binding Affinity: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
Lidanserin is a potent antagonist of both the serotonin 5-HT2A and α1-adrenergic receptors.[1] Validating the binding affinity of such a compound is a critical step in drug development, ensuring that the observed biological effects are truly due to its interaction with the intended targets. This guide provides a framework for validating this compound's binding affinity by comparing its performance with other well-characterized 5-HT2A antagonists. It also details the experimental protocols for a primary binding assay and two orthogonal functional assays that can be used to confirm and add confidence to the initial binding data.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of Ketanserin and Ritanserin for the human 5-HT2A and α1-adrenergic receptors. This data provides a benchmark for the expected affinity of a potent antagonist.
| Compound | 5-HT2A Receptor Ki (nM) | α1-Adrenergic Receptor Ki (nM) |
| Ketanserin | 1.5 - 1.8 | ~1.5 - 1.8 |
| Ritanserin | Higher than Ketanserin | Lower than Ketanserin |
Note: While a direct numerical comparison for Ritanserin's Ki at both receptors from a single source is not available, literature suggests it has a higher affinity for 5-HT2A and lower affinity for α1-adrenergic receptors compared to Ketanserin.
Signaling Pathways and Experimental Workflows
To understand the validation process, it is essential to visualize the underlying molecular mechanisms and the experimental steps involved.
The diagram above illustrates the canonical Gq-coupled signaling pathway of the 5-HT2A receptor. Activation by an agonist like serotonin leads to a cascade of intracellular events, including the release of calcium, which can be measured in functional assays. An antagonist like this compound blocks this activation.
This workflow outlines the process of validating binding affinity. It starts with a primary binding assay to determine the affinity (Ki) and is followed by orthogonal functional assays to measure the potency (IC50) in a cellular context, thus providing a more comprehensive understanding of the compound's activity.
Experimental Protocols
Primary Assay: Radioligand Binding Assay for 5-HT2A Receptor
This assay directly measures the affinity of a compound for the 5-HT2A receptor by competing with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Ketanserin (a well-characterized 5-HT2A antagonist).
-
Test Compounds: this compound and comparator compounds (e.g., Ketanserin, Ritanserin).
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well filter plates and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the 5-HT2A receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the receptor membranes (typically 10-20 µg of protein), a fixed concentration of [3H]-Ketanserin (e.g., at its Kd concentration), and varying concentrations of the test compound (this compound or comparators).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Orthogonal Assay 1: Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream event of 5-HT2A receptor activation.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-8 or Calcium 6.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and comparator antagonists.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye solution. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test antagonist (this compound or comparators) to the wells and incubate for a further 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and initiate reading. After establishing a baseline fluorescence, inject a pre-determined concentration of serotonin (typically the EC80) into each well.
-
Data Acquisition: Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the IC50 value for each antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
Orthogonal Assay 2: IP-One HTRF® Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the 5-HT2A signaling cascade, providing a robust functional readout.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2A receptor.
-
IP-One HTRF® Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and comparator antagonists.
-
Stimulation Buffer: Provided in the kit or a suitable buffer containing LiCl to inhibit IP1 degradation.
-
HTRF-compatible Plate Reader: To measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
Procedure:
-
Cell Plating and Stimulation: Plate the cells and, on the day of the assay, replace the culture medium with stimulation buffer containing varying concentrations of the antagonist. After a pre-incubation period, add the agonist (serotonin) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the lysis buffer containing the IP1-d2 and anti-IP1 cryptate reagents to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value for each antagonist by plotting the inhibition of the agonist-induced IP1 accumulation against the antagonist concentration.
By employing a combination of a primary radioligand binding assay and orthogonal functional assays such as calcium flux and IP-One accumulation, researchers can confidently validate the binding affinity and functional potency of this compound at the 5-HT2A receptor. The inclusion of well-characterized comparator compounds provides essential context for the experimental data, ultimately leading to a more robust and reliable pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 3. The alpha-adrenergic receptor blocking effect of ketanserin and the interaction between alpha-adrenergic and S2-serotonergic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketanserin and alpha 1-adrenergic antagonism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of a Dual 5-HT2A and α1-Adrenergic Antagonist Profile in Animal Models of Anxiety, Depression, and Psychosis: A Comparative Guide
A Note on Lidanserin (ZK-33839): Publicly available research on the specific effects of this compound (ZK-33839) in animal models of anxiety, depression, and psychosis is limited. This compound is identified as a dual antagonist of the serotonin 5-HT2A and α1-adrenergic receptors, a profile that suggests potential therapeutic applications in these psychiatric conditions. This guide, therefore, provides a comparative cross-validation of the pharmacological profile of a dual 5-HT2A and α1-adrenergic antagonist, using data from representative compounds with similar mechanisms of action to illustrate the expected effects across different animal models. This serves as a predictive framework for researchers interested in compounds like this compound.
Comparative Efficacy in Preclinical Models
The following tables summarize the expected quantitative effects of 5-HT2A and α1-adrenergic antagonists in standard animal models of anxiety, depression, and psychosis. The data presented are representative of findings from various studies on compounds with these mechanisms of action and are intended to provide a comparative overview.
Anxiety Models: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more intimidating arms of the maze.
| Pharmacological Target | Representative Compound(s) | Animal Model | Key Parameter | Observed Effect | Reference Compound Effect |
| 5-HT2A Antagonist | Ketanserin, M100907 | Rat, Mouse | % Time in Open Arms | Increase | Diazepam (Benzodiazepine): Significant Increase |
| # of Open Arm Entries | Increase | ||||
| α1-Adrenergic Antagonist | Prazosin | Rat, Mouse | % Time in Open Arms | Increase | Diazepam (Benzodiazepine): Significant Increase |
| # of Open Arm Entries | Increase |
Depression Models: The Forced Swim Test (FST)
The Forced Swim Test is a common model to screen for antidepressant effects. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
| Pharmacological Target | Representative Compound(s) | Animal Model | Key Parameter | Observed Effect | Reference Compound Effect |
| 5-HT2A Antagonist | Mianserin, Ketanserin | Rat, Mouse | Immobility Time (s) | Decrease | Fluoxetine (SSRI): Significant Decrease |
| α1-Adrenergic Antagonist | Prazosin | Mouse | Immobility Time (s) | Decrease | Imipramine (Tricyclic): Significant Decrease |
Psychosis Models: Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse Inhibition is a model of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can often reverse deficits in PPI induced by psychotomimetic agents.
| Pharmacological Target | Representative Compound(s) | Animal Model | Key Parameter | Observed Effect | Reference Compound Effect |
| 5-HT2A Antagonist | M100907, Pimavanserin | Rat | % PPI Disruption (by DOI or PCP) | Reversal of Disruption | Haloperidol (Typical Antipsychotic): Reversal of Disruption |
| α1-Adrenergic Antagonist | Prazosin | Rat | % PPI Disruption (by Amphetamine) | Attenuation of Disruption | Clozapine (Atypical Antipsychotic): Reversal of Disruption |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Elevated Plus Maze (EPM) for Anxiety
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
Placement: Each rodent is placed in the center of the maze, facing one of the open arms.[1]
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.[1]
-
Recording: An overhead video camera records the animal's movement, and tracking software is used to score the time spent in and the number of entries into each arm.
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these parameters suggests an anxiolytic effect.
-
Cleaning: The maze is thoroughly cleaned between each trial to eliminate olfactory cues.[2]
Forced Swim Test (FST) for Depression
Objective: To screen for antidepressant-like activity.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Water Temperature and Depth: The cylinder is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.
-
Pre-test (for rats): On the first day, rats are placed in the water for a 15-minute pre-swim.
-
Test: 24 hours after the pre-test (for rats) or on the day of the single session (for mice), the animal is placed in the water for a 5 or 6-minute test session.[3]
-
Behavioral Scoring: The duration of immobility (making only the minimal movements necessary to keep the head above water) is recorded during the final 4 minutes of the test.
-
Data Analysis: A statistically significant reduction in immobility time compared to a vehicle-treated control group indicates an antidepressant-like effect.
-
Post-test Care: After the test, animals are removed from the water, dried, and placed in a warm environment.[4]
Prepulse Inhibition (PPI) of the Startle Reflex for Psychosis
Objective: To measure sensorimotor gating, a translational model for deficits observed in schizophrenia.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a 5-10 minute period with background white noise.
-
Stimuli: The test session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling acoustic stimulus (the prepulse; e.g., 3-12 dB above background).
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
Measurement: The startle amplitude is measured for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (% PPI) = [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100. A disruption in PPI (a lower % PPI) can be induced by psychotomimetic drugs. The ability of a test compound to reverse this disruption is indicative of antipsychotic-like potential.
Visualizing Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and the intracellular signaling pathways associated with 5-HT2A and α1-adrenergic receptors.
Caption: Experimental workflows for common animal models of anxiety, depression, and psychosis.
Caption: Canonical Gq-coupled signaling pathways for 5-HT2A and α1-adrenergic receptors.
References
A Comparative Analysis of the Selectivity Profiles of 5-HT2A Receptor Antagonists
A detailed examination of the binding affinities of prominent 5-HT2A receptor antagonists reveals a landscape of varying selectivity. While a direct quantitative comparison with Lidanserin is precluded by the absence of publicly available binding affinity data (Ki values), an analysis of established antagonists such as Ketanserin, Risperidone, Mirtazapine, and Pimavanserin offers valuable insights for researchers in pharmacology and drug development.
This guide provides a comparative overview of the selectivity of these key 5-HT2A antagonists based on their binding affinities for a range of neurotransmitter receptors. The data, presented in a clear tabular format, is supported by a detailed experimental protocol for receptor binding assays and a visualization of the 5-HT2A receptor signaling pathway.
Quantitative Comparison of Receptor Binding Affinities
The selectivity of a 5-HT2A antagonist is determined by its relative affinity for the 5-HT2A receptor versus other receptors. A higher Ki value indicates weaker binding affinity. The following table summarizes the reported Ki values (in nM) for several key 5-HT2A antagonists across a panel of receptors. Lower Ki values at the 5-HT2A receptor and higher Ki values at other receptors signify greater selectivity.
| Receptor | Ketanserin (Ki, nM) | Risperidone (Ki, nM) | Mirtazapine (Ki, nM) | Pimavanserin (Ki, nM) |
| 5-HT2A | 2-3 [1] | 0.16 - 0.4 [2][3] | High Affinity [4] | 0.087 [5] |
| 5-HT1A | Low Affinity | >100 | Low Affinity | >300 |
| 5-HT1D | ~200 | >100 | - | - |
| 5-HT2C | 28 (rodent), 130 (primate) | >100 | High Affinity | 0.44 |
| D2 (Dopamine) | ~500 | 1.55 - 3.13 | Low Affinity | >300 |
| α1-Adrenergic | ~40 | 0.8 | Moderate Affinity | >300 |
| α2-Adrenergic | ~200 | 7.54 | High Affinity | >300 |
| H1 (Histamine) | 2 | 2.23 | High Affinity | >300 |
| Muscarinic (M1) | - | >1000 | Low Affinity | >300 |
Note: "High Affinity" and "Low Affinity" are used where specific Ki values were not consistently reported across sources, but the qualitative description of affinity was present.
Visualizing the 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. 5-HT2A antagonists block this pathway by preventing the initial binding of serotonin.
Caption: 5-HT2A Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols: Receptor Binding Assays
The determination of binding affinities (Ki values) is crucial for assessing the selectivity of a compound. The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine these values.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or other antagonists) for the 5-HT2A receptor and other off-target receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, D2, α1-adrenergic, etc.).
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).
-
Test Compound: The unlabeled antagonist being evaluated.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., unlabeled Ketanserin).
-
Assay Buffer: A buffer solution appropriate for the specific receptor being studied (e.g., Tris-HCl buffer).
-
Scintillation Vials and Fluid: For measuring radioactivity.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Liquid Scintillation Counter: To quantify radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a solution of the radioligand at a concentration typically at or below its Kd for the receptor.
-
Prepare the cell membrane suspension in the assay buffer to a specific protein concentration.
-
-
Assay Incubation:
-
In a series of tubes or a multi-well plate, add the following in order:
-
Assay buffer
-
Test compound at varying concentrations (or buffer for total binding, or non-specific binding control).
-
Radioligand solution.
-
Cell membrane suspension.
-
-
The total assay volume is kept constant.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of the unlabeled non-specific binding control.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
This systematic approach allows for the quantitative comparison of the binding affinities of various compounds to a wide range of receptors, thereby providing a detailed understanding of their selectivity profiles. Such data is indispensable for the rational design and development of new therapeutic agents with improved efficacy and reduced side-effect profiles.
References
- 1. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Lidanserin: A Comparative Guide to 5-HT2A and α1-Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lidanserin
This compound (ZK-33839) is a compound recognized for its dual antagonism at 5-HT2A and α1-adrenergic receptors.[1][2] It was initially investigated as a potential antihypertensive agent, leveraging the vasodilatory effects of α1-adrenergic blockade and the vasoprotective and antiplatelet properties associated with 5-HT2A antagonism. However, it was never marketed. Understanding its specificity is crucial for interpreting research outcomes and for the development of new therapeutics with refined pharmacological profiles.
Comparative Receptor Binding Affinity
To contextualize the specificity of a dual 5-HT2A and α1-adrenergic antagonist like this compound, it is essential to compare its theoretical profile with existing compounds. The following table summarizes the binding affinities (Kᵢ in nM) of Ketanserin, Ritanserin, and Prazosin for their primary targets and key off-target receptors. Lower Kᵢ values indicate higher binding affinity.
| Receptor | Ketanserin (Kᵢ, nM) | Ritanserin (Kᵢ, nM) | Prazosin (Kᵢ, nM) |
| 5-HT2A | 0.9 - 2.2 | 0.3 - 0.9 | >1000 |
| α1-adrenergic | 1.3 - 11 | 32 - 97 | 0.1 - 1.0 |
| α2-adrenergic | 130 - 250 | >1000 | 1000 - 5000 |
| Histamine H1 | 3.0 - 16 | 35 | >1000 |
| Dopamine D2 | 30 - 150 | 70 - 230 | >1000 |
Data compiled from multiple sources. Kᵢ values can vary based on experimental conditions, tissue type, and radioligand used.
Analysis of Comparator Compounds
-
Ketanserin demonstrates high affinity for both 5-HT2A and α1-adrenergic receptors, making it a relevant, albeit non-selective, comparator. Its significant affinity for histamine H1 receptors is a notable off-target effect.
-
Ritanserin shows high potency and selectivity for the 5-HT2A receptor over the α1-adrenergic receptor. However, it also exhibits affinity for the dopamine D2 receptor.
-
Prazosin is a highly potent and selective antagonist for the α1-adrenergic receptor, with negligible affinity for the 5-HT2A receptor, serving as a benchmark for selective α1-adrenergic blockade.
Experimental Protocols
The validation of a compound's receptor specificity relies on a combination of in vitro binding and functional assays.
Radioligand Binding Assays
This technique is fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.
Objective: To quantify the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat frontal cortex for 5-HT2A, or cells recombinantly expressing human α1A-adrenergic receptors) are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A, or [³H]Prazosin for α1-adrenergic receptors) is incubated with the membrane preparation in the presence of various concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competitor. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays (e.g., Calcium Flux for 5-HT2A)
Functional assays measure the physiological response of a cell upon receptor activation or blockade, providing information on the compound's efficacy (agonist, antagonist, inverse agonist).
Objective: To determine the functional potency of an antagonist by measuring its ability to block agonist-induced intracellular signaling.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured and plated in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin or DOI) is added to the wells to stimulate the receptor.
-
Signal Detection: The 5-HT2A receptor is a Gq-coupled GPCR. Agonist binding activates phospholipase C, leading to an increase in intracellular calcium. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal. The data are plotted as a concentration-response curve, and the IC₅₀ value is calculated. This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist.
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Comparative Target Specificity Profile
References
A comparative study of the pharmacodynamic effects of Lidanserin and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamic effects of Lidanserin, a potent 5-HT2A and α1-adrenergic receptor antagonist, and its structurally related analogs. The information presented herein is supported by experimental data from publicly available literature, offering insights into the structure-activity relationships (SAR) of this class of compounds.
Introduction to this compound
This compound (ZK-33839) is a dual-acting antagonist of serotonin 5-HT2A receptors and α1-adrenergic receptors.[1] This dual antagonism has been a target for the development of antihypertensive agents and other therapeutics. The chemical structure of this compound, 4-(3-{3-[4-(4-fluorobenzoyl)-1-piperidinyl]propoxy}-4-methoxyphenyl)-2-pyrrolidinone, provides a scaffold for the design of analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.
Comparative Pharmacodynamics of this compound and Analogs
Due to the limited public availability of direct comparative studies on a series of this compound analogs, this guide presents data on compounds that are structurally related and share key pharmacophores with this compound. These include Glemanserin, a selective 5-HT2A antagonist, and analogs of Ketanserin and Ritanserin, which share the fluorobenzoylpiperidine moiety and provide valuable SAR insights.
Data Presentation
The following tables summarize the binding affinities (Ki) of this compound's structural relatives at the 5-HT2A and α1-adrenergic receptors. Lower Ki values indicate higher binding affinity.
Table 1: 5-HT2A Receptor Binding Affinities
| Compound | Modification from this compound Scaffold | Ki (nM) for 5-HT2A Receptor | Reference |
| This compound | - | Data not available in searched literature | |
| Glemanserin | Lacks the methoxyphenyl-pyrrolidinone moiety | 2.89 (rat), 2.5 (human) | [2][3] |
| Ketanserin | Quinazolinone instead of pyrrolidinone, lacks methoxy group | 3.5 | [4] |
| Analog 39 (Ketanserin analog) | Simplified quinazolinone to a phenylbutyl group | 5.3 | [4] |
| Ritanserin | Thiazolopyrimidinone instead of pyrrolidinone, lacks methoxy group, bis(4-fluorophenyl)methylidene instead of fluorobenzoyl | 0.45 |
Table 2: α1-Adrenergic Receptor Binding Affinities
| Compound | Ki (nM) for α1-Adrenergic Receptor | Reference |
| This compound | Data not available in searched literature | |
| Ketanserin | High affinity (specific Ki values vary across studies) | |
| Ritanserin | 107-fold lower affinity than for 5-HT2A |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacodynamic data.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human 5-HT2A receptor or from rat frontal cortex tissue.
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate: 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of [3H]Ketanserin to each well at a final concentration of approximately 1-2 nM.
-
Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay for 5-HT2A Receptor Activity (Calcium Mobilization)
This protocol measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Fluorescence Plate Reader.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure antagonist activity, pre-incubate the cells with serial dilutions of the test compound for a specified time.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a specific concentration of the agonist (e.g., the EC80 of serotonin) to the wells and immediately begin measuring the fluorescence intensity over time.
-
For agonist testing, add serial dilutions of the test compound instead of the known agonist.
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
For agonists, plot the fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the 5-HT2A receptor and a typical experimental workflow for a radioligand binding assay.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Lidanserin
Disclaimer: No specific Safety Data Sheet (SDS) for Lidanserin is publicly available. The following guidance is based on the known chemical class of this compound (a 5-HT2A and α1-adrenergic receptor antagonist) and safety data from structurally and functionally similar compounds, such as Ritanserin, Flibanserin, and Ketanserin. Researchers should handle this compound with caution, assuming it may have similar hazards to these related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before commencing work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to establish safe laboratory practices, from initial handling to final disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive molecule, a thorough hazard assessment is critical. Based on data from similar serotonin receptor antagonists, this compound should be treated as a hazardous substance.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
A multi-layered approach to PPE is recommended to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Item | Specification | Rationale |
| Hands | Double Nitrile Gloves | Chemically resistant, powder-free | Prevents skin contact. Double gloving is recommended for handling potent compounds. |
| Eyes | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from splashes and airborne particles. |
| Body | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood or Respirator | Use in a certified chemical fume hood. If weighing or generating aerosols outside a hood, an N95 respirator or higher is recommended. | Minimizes inhalation of airborne particles. |
| Feet | Closed-toe Shoes | Sturdy, non-perforated | Protects feet from spills. |
Experimental Workflow for Safe Handling
Adherence to a strict, step-by-step workflow is essential for the safe handling of this compound. The following diagram outlines the key stages of the process, from preparation to disposal.
Detailed Protocols
3.1. Weighing and Solution Preparation:
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly worn. Prepare the work area within a certified chemical fume hood by lining the surface with absorbent paper.
-
Weighing: Use an analytical balance inside the fume hood. To minimize the generation of airborne particles, carefully open the container with the this compound powder. Use a micro-spatula to transfer the desired amount to a tared weigh boat.
-
Dissolution: Add the weighed this compound to a suitable container for dissolution. Slowly add the desired solvent, ensuring the container is capped or covered as much as possible during the process to prevent splashes and aerosol formation.
-
Storage: this compound should be stored at -20°C.[3]
3.2. Decontamination:
-
Work Surfaces: After handling this compound, decontaminate all surfaces within the fume hood. Use a suitable cleaning agent, such as 70% ethanol, followed by a thorough wipe-down with a detergent solution and then water.
-
Glassware and Equipment: All non-disposable glassware and equipment that have come into contact with this compound should be decontaminated. Rinse with a suitable solvent to remove the compound, followed by a thorough washing with laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste.
Waste Segregation and Disposal Procedures:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic bag or container | Includes contaminated gloves, absorbent paper, weigh boats, and other disposable materials. |
| Liquid Waste | Labeled, sealed, chemically compatible container | Includes excess solutions of this compound and the initial solvent rinses from decontamination. |
| Sharps Waste | Puncture-proof sharps container | Includes any contaminated needles or razor blades. |
Disposal Workflow Diagram:
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Do not mix incompatible waste streams. Follow your institution's specific guidelines for the storage and pickup of hazardous waste.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
